Triphenylformazan
Description
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Properties
IUPAC Name |
N'-anilino-N-phenyliminobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19-,23-21? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIHVSJTPTXQGB-QUHCWSQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-52-2 | |
| Record name | Methanone, phenyl(2-phenyldiazenyl)-, 2-phenylhydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-triphenylformazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Triphenylformazan relevant to biological assays?
An In-depth Technical Guide to the Chemical Properties of Triphenylformazan for Biological Assays
Introduction
This compound (TPF), specifically 1,3,5-Triphenylformazan (B1222628), is a intensely colored organic compound that serves as a pivotal indicator in numerous biological assays.[1][2] It is the chromogenic product resulting from the reduction of colorless or pale yellow tetrazolium salts, most notably 2,3,5-Triphenyltetrazolium Chloride (TTC) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[3][4] The formation of this insoluble, colored formazan (B1609692) is a hallmark of metabolic activity, making it an invaluable tool for researchers in cell biology, biochemistry, and drug development to assess cell viability, proliferation, cytotoxicity, and tissue viability.[5][6] This guide delineates the core chemical properties of this compound that are fundamental to its application in these biological assays.
Core Chemical Properties of 1,3,5-Triphenylformazan
The utility of this compound in biological assays is directly linked to its distinct chemical and physical characteristics.
Structural and Physical Characteristics
This compound is a dark red to purple crystalline powder.[1] Its structure consists of a formazan core (-N=N-C=N-NH-) with three phenyl group substituents.[1][2] This structure allows for the existence of different geometric isomers and tautomers, which can be influenced by factors like light exposure, leading to photochromism.[7][8] The energetically most stable form is the trans-syn isomer, which is stabilized by an internal hydrogen bond, forming a quasi-aromatic ring.[7]
Redox Properties
The foundational principle of formazan-based assays is the redox reaction involving a tetrazolium salt. Water-soluble tetrazolium salts act as electron acceptors. In viable cells, enzymes such as dehydrogenases, primarily located in the mitochondria, transfer electrons from reducing equivalents like NAD(P)H to the tetrazolium salt.[5] This irreversible reduction cleaves the tetrazolium ring and results in the formation of the intensely colored, water-insoluble this compound.[9] This formazan/tetrazolium system is a reliable marker of cellular vitality and metabolic competence.[8]
Solubility Profile
A critical property of this compound for quantitative assays is its poor solubility in aqueous solutions and high solubility in organic solvents.[1][10] While the precursor tetrazolium salts (like MTT and TTC) are water-soluble, the resulting formazan precipitates within or on the surface of metabolically active cells.[4] To quantify the amount of formazan produced, it must be solubilized. This is typically achieved by adding a solvent such as dimethyl sulfoxide (B87167) (DMSO), dioxane, or an acidified ethanol (B145695) solution, which dissolves the formazan crystals into a clear, colored solution suitable for spectrophotometric analysis.[1][4][11]
Spectroscopic Properties
This compound strongly absorbs light in the visible region of the electromagnetic spectrum, a property that allows for its precise quantification.[1] The maximum absorbance wavelength (λmax) can vary slightly depending on the solvent used for solubilization and the specific formazan derivative. For this compound derived from MTT, the λmax is typically between 500 and 600 nm.[4] For formazan derived from TTC, absorbance is often measured around 485 nm.[12] This strong absorbance allows for sensitive detection and quantification of viable cells.[1]
Data Presentation: Quantitative Properties
The following tables summarize the key quantitative data for 1,3,5-Triphenylformazan.
Table 1: General Chemical Properties of 1,3,5-Triphenylformazan
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 531-52-2 | [13][14][15] |
| Molecular Formula | C₁₉H₁₆N₄ | [1][13][14][15] |
| Molecular Weight | 300.36 g/mol | [6][13][15] |
| Appearance | Orange to dark red or brown crystalline powder | [1][6][14] |
| Melting Point | 169-170 °C |[6] |
Table 2: Solubility of 1,3,5-Triphenylformazan
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | Insoluble | [12][10] |
| Dioxane | 50 mg/mL (clear solution) | [6][11] |
| Dimethyl Sulfoxide (DMSO) | Soluble (used for solubilization in assays) | [4][16] |
| Ethanol | Soluble (often acidified for assay use) | [4][17] |
| Methanol | Soluble |[18] |
Table 3: Spectroscopic Properties of 1,3,5-Triphenylformazan
| Assay Type (Precursor) | Solvent | Maximum Absorbance (λmax) | Reference(s) |
|---|---|---|---|
| MTT Assay Product | DMSO or acidified ethanol | ~570 nm | [9][19] |
| TTC Assay Product | DMSO | ~483 nm | [12][16] |
| TTC Assay Product | Methanol | ~484 nm | [20] |
| General | Toluene | ~490 nm |[7] |
Visualization of Key Processes
The following diagrams illustrate the fundamental workflows and principles of formazan-based biological assays.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the two most common formazan-based assays.
MTT Assay Protocol for Cell Viability
This protocol assesses cell viability or cytotoxicity in response to a test compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Include wells for background control (medium only). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the desired concentrations to the appropriate wells. Include vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[9]
-
Incubation for Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[19]
-
Measurement: Place the plate on a shaker for 5-10 minutes to ensure all formazan crystals are completely dissolved. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Subtract the average absorbance of the background control wells from all other values. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
TTC Assay Protocol for Seed Viability
This protocol provides a rapid assessment of seed viability based on the respiratory activity of the embryo.
-
Seed Preparation: Imbibe seeds in water for a set period (e.g., 18-24 hours) to activate metabolic processes. For some seeds, it may be necessary to make a longitudinal cut to expose the embryo to the TTC solution.[12]
-
TTC Staining: Prepare a 0.1% to 1.0% (w/v) aqueous solution of 2,3,5-Triphenyltetrazolium Chloride. Place the prepared seeds into the TTC solution, ensuring they are fully submerged.[12][16]
-
Incubation: Incubate the seeds in the dark at a controlled temperature (e.g., 25-30°C) for 1 to 3 hours.[16] Viable, respiring tissues in the embryo will reduce the colorless TTC to a red this compound, staining them red.
-
Qualitative Assessment: After incubation, rinse the seeds with water. Visually inspect the embryo. A fully stained, bright red embryo indicates a viable seed. Unstained or partially stained embryos suggest non-viability or reduced vigor.[5][12]
-
Quantitative Assessment (Optional):
-
Extraction: Excise the stained embryos and place them in a known volume of a suitable solvent (e.g., 95% ethanol or DMSO) to extract the red formazan.[12][16]
-
Incubation for Extraction: Incubate at a specific temperature (e.g., 55°C for DMSO) for a set time until the red color is fully extracted into the solvent.[16]
-
Measurement: Measure the absorbance of the colored extract at approximately 483-485 nm using a spectrophotometer.[12][16]
-
Quantification: The amount of formazan can be calculated using a standard curve prepared with known concentrations of pure 1,3,5-Triphenylformazan.[16]
-
References
- 1. CAS 531-52-2: 1,3,5-Triphenylformazan | CymitQuimica [cymitquimica.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 531-52-2 [chemicalbook.com]
- 7. Monitoring the photochemistry of a formazan over 15 orders of magnitude in time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 1,3,5-三苯基四唑甲瓒 ≥90% (UV) | Sigma-Aldrich [sigmaaldrich.com]
- 12. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3,5-triphenylformazan [webbook.nist.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. This compound | C19H16N4 | CID 5464164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT Assay | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Cellular Machinery Behind Vitality Stains: An In-depth Technical Guide to Triphenylformazan Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the biochemical mechanisms underlying the formation of triphenylformazan from tetrazolium salts within living cells. This process is the cornerstone of widely used colorimetric assays for assessing cell viability, proliferation, and cytotoxicity. A thorough understanding of this mechanism is critical for the accurate design, execution, and interpretation of these essential in vitro assays in research and drug development.
Core Principles of Tetrazolium Salt Reduction
Tetrazolium salts are water-soluble compounds that, upon reduction by metabolically active cells, are converted into intensely colored, water-insoluble formazan (B1609692) crystals.[1] This bioreduction serves as a proxy for the metabolic activity of the cell population. The intensity of the color produced is directly proportional to the number of viable, metabolically active cells.[2][3]
The most commonly utilized tetrazolium salt is 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a yellow-colored compound that is reduced to a purple formazan.[1] Other tetrazolium salts, such as XTT, MTS, and WST-1, have also been developed to yield water-soluble formazans, thereby simplifying the assay protocol by eliminating the need for a solubilization step.[1][4]
The Biochemical Pathway of Formazan Formation
The reduction of tetrazolium salts is not a passive process but rather an enzymatic one, intrinsically linked to cellular respiration and metabolic function. The primary drivers of this conversion are NAD(P)H-dependent oxidoreductases and dehydrogenases.[2][5]
Living cells maintain a reducing environment, with a key role played by the coenzymes NADH and NADPH. These molecules are generated through glycolysis and the citric acid cycle. Dehydrogenase enzymes, particularly those within the mitochondrial electron transport chain like succinate (B1194679) dehydrogenase, transfer electrons from NADH and NADPH to the tetrazolium salt, reducing it to formazan.[6]
While mitochondrial dehydrogenases are major contributors, the reduction of MTT is not exclusively confined to the mitochondria.[7][8] Evidence suggests that the process also occurs in the cytoplasm and is associated with the endoplasmic reticulum and plasma membranes.[8][9]
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Signaling pathway of formazan formation."
Intracellular Localization of Formazan
Contrary to early assumptions that formazan crystals exclusively form within the mitochondria, microscopic studies have revealed a more complex picture. While mitochondrial activity is a significant driver of tetrazolium reduction, the resulting formazan granules have been observed in various intracellular compartments.[7][10] These include the endoplasmic reticulum, cytosolic lipid droplets, and the plasma membrane.[7][9][11] The lipophilic nature of the formazan product likely contributes to its accumulation in these lipid-rich structures.[9][11]
Quantitative Data Summary for Common Tetrazolium Assays
The following tables summarize key quantitative parameters for commonly used tetrazolium salt-based assays.
Table 1: Reagent Concentrations and Incubation Parameters
| Assay | Tetrazolium Salt | Stock Concentration | Final Concentration | Incubation Time | Incubation Temperature |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 5 mg/mL in PBS[12] | 0.5 mg/mL[2][3] | 1 - 4 hours[4] | 37°C[4][12] |
| MTS | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | 2 mg/mL in DPBS[12] | 0.33 mg/mL[12] | 1 - 4 hours[4][12] | 37°C[4][12] |
| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | 1 mg/mL (with PMS)[13] | 20% of culture volume[13] | 3 hours[13] | 26°C (for Leishmania)[13] |
| WST-8 | 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt | (with 1-methoxy-PMS)[13] | 10% of culture volume[13] | 3 hours[13] | 26°C (for Leishmania)[13] |
Table 2: Absorbance Measurement Wavelengths
| Assay | Formazan Product | Solubilization Required? | Solubilizing Agent | Absorbance Wavelength | Reference Wavelength (optional) |
| MTT | Purple, insoluble | Yes[2] | DMSO, acidified isopropanol[1] | 550 - 600 nm[2] | > 650 nm[2] |
| MTS | Orange, soluble[1] | No[4] | N/A | 490 nm[1][12] | N/A |
| XTT | Orange, soluble[6] | No[6] | N/A | 450 - 500 nm | ~650 nm |
| WST-8 | Yellow-orange, soluble | No | N/A | ~450 nm | N/A |
Detailed Experimental Protocols
The following sections provide standardized protocols for the MTT and MTS assays as examples of a formazan-based cell viability assay requiring solubilization and one that does not.
MTT Assay Protocol
This protocol is a standard method for assessing cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere and grow for the desired period.
-
Compound Treatment: Treat cells with the test compound for the desired exposure time. Include untreated control wells.
-
MTT Addition: After treatment, remove the culture medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[2]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Reading: Mix gently to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
MTS Assay Protocol
This protocol offers a more streamlined approach as it does not require a separate solubilization step.
Materials:
-
Cells cultured in a 96-well plate
-
MTS solution (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[4][12]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator with 5% CO2.[4][12]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[12]
Factors Influencing Formazan Formation
Several factors can influence the rate of tetrazolium reduction and potentially lead to inaccurate results. It is crucial to consider these during experimental design and data analysis:
-
Cellular Metabolic State: Conditions that alter the metabolic activity of cells, such as nutrient deprivation or exposure to certain drugs, will affect the rate of formazan production.[4][14]
-
Chemical Interference: Reducing compounds, such as ascorbic acid and sulfhydryl-containing compounds, can non-enzymatically reduce tetrazolium salts, leading to false-positive results.[4]
-
Culture Medium Components: Some components of the culture medium and serum can react with tetrazolium salts or influence cellular metabolism.[7] It is often recommended to perform the incubation with the tetrazolium salt in serum-free medium.
-
Light Exposure: Tetrazolium reagents can be light-sensitive, and prolonged exposure to direct light may cause spontaneous reduction.[4]
Conclusion
The formation of this compound from tetrazolium salts is a complex, enzyme-driven process that reflects the metabolic activity of living cells. A comprehensive understanding of the underlying biochemical pathways, the intracellular sites of reduction, and the factors that can influence the reaction is paramount for the reliable application of these assays in research and development. By carefully controlling experimental conditions and being aware of potential interferences, researchers can leverage the power of tetrazolium-based assays to obtain accurate and reproducible data on cell viability and cytotoxicity.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Comparison of Tetrazolium Salt Assays for Evaluation of Drug Activity against Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of 1,3,5-Triphenylformazan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 1,3,5-triphenylformazan (B1222628), a compound with applications in analytical chemistry and biological assays.[1] The document details the predominant synthesis methodology, including a step-by-step experimental protocol. Furthermore, it outlines effective purification techniques, namely recrystallization and column chromatography, to obtain a high-purity product. Quantitative data is summarized for ease of reference, and key processes are visualized through workflow diagrams.
Synthesis of 1,3,5-Triphenylformazan
The most prevalent and well-documented method for synthesizing 1,3,5-triphenylformazan is through the coupling of a diazonium salt with an aldehyde hydrazone.[2][3][4] This approach offers a reliable route to obtaining the desired formazan (B1609692). Alternative, less common methods include the reaction of active methylene (B1212753) compounds with two equivalents of a diazonium salt and the oxidation of corresponding hydrazidines.[2]
The primary synthesis is a two-step process:
-
Formation of Benzaldehyde (B42025) Phenylhydrazone: Benzaldehyde is reacted with phenylhydrazine (B124118) to form the corresponding hydrazone.[5][6]
-
Azo Coupling: The freshly prepared benzaldehyde phenylhydrazone is then coupled with a benzenediazonium (B1195382) salt, generated in situ from aniline (B41778), to yield 1,3,5-triphenylformazan.[5][6]
The overall reaction is depicted below:
Caption: Reaction scheme for the synthesis of 1,3,5-Triphenylformazan.
Experimental Protocol: Synthesis via Azo Coupling
This protocol is adapted from established literature procedures.[5][6]
Materials:
-
Benzaldehyde
-
Phenylhydrazine
-
Aniline
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Acetate (B1210297) (CH₃COONa)
-
Ethanol (Rectified Spirit)
-
Ice
Procedure:
Part 1: Synthesis of Benzaldehyde Phenylhydrazone
-
In a suitable flask, dissolve benzaldehyde (0.02 mol) in a minimal amount of methanol.
-
To this solution, add phenylhydrazine (0.02 mol) and adjust the pH to 5-6 using dilute acetic acid.
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Allow the mixture to stand for 30 minutes to facilitate the precipitation of the yellow crystalline product.
-
Collect the crude benzaldehyde phenylhydrazone by filtration and recrystallize from rectified spirit (ethanol) to obtain fine, colorless needles.
Part 2: Synthesis of 1,3,5-Triphenylformazan
-
Prepare a diazonium salt solution by dissolving aniline (0.02 mol) in a mixture of concentrated HCl (5 mL) and water in a flask. Cool the mixture to 0-5°C in an ice bath.
-
In a separate flask, prepare a solution of sodium nitrite (1.50 g) in water and chill it to below 5°C.
-
Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature between 0-5°C with constant stirring.
-
In a separate, larger beaker, prepare a basic buffer solution by dissolving sodium hydroxide (2.50 g) and sodium acetate (3.50 g) in methanol (200 mL).
-
Dissolve the prepared benzaldehyde phenylhydrazone in an appropriate amount of methanol and add it to the basic buffer solution.
-
Cool the hydrazone solution in an ice bath.
-
Add the freshly prepared, cold benzenediazonium chloride solution dropwise to the stirred hydrazone solution. A bright red precipitate of 1,3,5-triphenylformazan will form.
-
Continue stirring the reaction mixture for 2 hours in the ice bath.
-
Store the mixture in a refrigerator for 48 hours to ensure complete precipitation.
-
Collect the crude product by filtration, wash with cold water, and dry.
Purification of 1,3,5-Triphenylformazan
The crude 1,3,5-triphenylformazan obtained from the synthesis is typically a dark red to purple solid and may contain unreacted starting materials or side products.[6][7] Purification is essential to obtain a product with high purity, which is critical for its use in sensitive applications. The two primary methods for purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.[8] The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. For 1,3,5-triphenylformazan, methanol is a commonly reported and effective solvent for recrystallization.[9]
Experimental Protocol: Recrystallization from Methanol
-
Transfer the crude 1,3,5-triphenylformazan to an Erlenmeyer flask.
-
Add a minimum amount of hot methanol to the flask to dissolve the solid completely. Ensure the solvent is near its boiling point to maximize solubility.
-
If colored, insoluble impurities are present, they can be removed by hot gravity filtration. If the solution is colored by soluble impurities, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal and the adsorbed impurities.[10]
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified, cherry-red crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Caption: General workflow for the purification of 1,3,5-Triphenylformazan by recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[8][11] For 1,3,5-triphenylformazan, a moderately polar compound, silica (B1680970) gel is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar and a more polar solvent, with the polarity gradually increased to elute compounds of increasing polarity.
Experimental Protocol: Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel (60-120 mesh) as a slurry in a nonpolar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude 1,3,5-triphenylformazan in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Begin eluting the column with a nonpolar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5 v/v).[10]
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Monitor Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure 1,3,5-triphenylformazan.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table summarizes key quantitative data for 1,3,5-triphenylformazan.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₆N₄ | [7] |
| Molecular Weight | 300.36 g/mol | [7] |
| Melting Point | 172-173 °C | [9] |
| Appearance | Cheery-red to dark red/purple solid | [6][7][9] |
| Synthesis Yield | 78% (via azo coupling) | [9] |
| Solubility | Soluble in dioxane, chloroform, and acetone.[12] |
Conclusion
The synthesis of 1,3,5-triphenylformazan via the azo coupling of benzaldehyde phenylhydrazone and benzenediazonium chloride is a robust and high-yielding method. Subsequent purification by recrystallization from methanol provides a straightforward approach to obtaining a high-purity product. For instances where impurities are not easily removed by recrystallization, column chromatography offers a powerful alternative. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of 1,3,5-triphenylformazan in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 531-52-2: 1,3,5-Triphenylformazan | CymitQuimica [cymitquimica.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijrpc.com [ijrpc.com]
Understanding the spectral properties of Triphenylformazan for spectrophotometric analysis.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of 1,3,5-Triphenylformazan (B1222628) (TPF) and its application in spectrophotometric analysis. This document details the fundamental principles, experimental protocols, and quantitative data necessary for the accurate measurement and application of TPF in various research and development settings.
Introduction to Triphenylformazan and Spectrophotometry
1,3,5-Triphenylformazan (C₁₉H₁₆N₄, Molar Mass: 300.36 g/mol ) is a intensely colored organic compound, typically appearing as a red to purple crystalline powder.[1] Its vibrant color is a result of an extended system of conjugated double bonds within its molecular structure. This distinct chromatic property makes TPF an ideal candidate for quantification using UV-Visible spectrophotometry.
Spectrophotometry is an analytical technique that measures the amount of light absorbed by a substance at specific wavelengths. The fundamental principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the substance at a specific wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the substance (in mol L⁻¹).
The wavelength at which a substance exhibits maximum absorbance is known as its λmax (lambda max). By measuring the absorbance of a TPF solution at its λmax, its concentration can be accurately determined.
Spectral Properties of this compound
The UV-Visible absorption spectrum of this compound is characterized by strong absorption in the visible region of the electromagnetic spectrum. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are influenced by the solvent used. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the TPF molecule by the solvent.
| Property | Value | Reference/Source |
| Chemical Formula | C₁₉H₁₆N₄ | [1] |
| Molar Mass | 300.36 g/mol | |
| CAS Number | 531-52-2 | [1] |
| In Dimethyl Sulfoxide (DMSO) | ||
| λmax | ~510 nm | [2] |
| In Ethanol (B145695)/Methanol (B129727) mixtures | ||
| λmax | Broad absorption around 480-500 nm | [3] |
| In various organic solvents | Exhibits solvatochromism (shift in λmax) |
Note: Explicit molar absorptivity (ε) values in common solvents like ethanol and methanol are not consistently reported in the readily available literature. Researchers should determine this value experimentally for their specific solvent system and instrument for the most accurate quantification.
Experimental Protocols for Spectrophotometric Analysis
Preparation of Standard Solutions
Accurate quantification of this compound requires the preparation of a series of standard solutions of known concentrations to construct a calibration curve.
Materials:
-
1,3,5-Triphenylformazan (high purity)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Appropriate solvent (e.g., 99.5% DMSO, Ethanol, Methanol)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a precise amount of dry this compound powder using an analytical balance. Dissolve the TPF in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific molar concentration. For example, to prepare a 1 mM stock solution, dissolve 30.036 mg of TPF in 100 mL of solvent.
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. For instance, prepare standards with concentrations ranging from 0.1 mM to 0.01 mM. Use volumetric pipettes and flasks to ensure accuracy.
-
Prepare a Blank Solution: Use the pure solvent as a blank to zero the spectrophotometer.
Spectrophotometric Measurement and Calibration
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Instrument Warm-up: Allow the spectrophotometer to warm up according to the manufacturer's instructions to ensure a stable light source.
-
Wavelength Selection: Set the spectrophotometer to the predetermined λmax of this compound in the chosen solvent. If the λmax is unknown, perform a wavelength scan using one of the standard solutions to identify the wavelength of maximum absorbance.
-
Zeroing the Instrument: Fill a cuvette with the blank solution (pure solvent) and place it in the spectrophotometer. Zero the instrument to set the absorbance to 0.
-
Measure Absorbance of Standards: Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated to the most concentrated. Rinse the cuvette with the next standard solution before filling it for measurement.
-
Construct a Calibration Curve: Plot the measured absorbance values (y-axis) against the corresponding known concentrations of the standard solutions (x-axis).
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will describe the relationship between absorbance and concentration. An R² value close to 1 indicates a strong linear relationship.
-
Measure Absorbance of Unknown Sample: Measure the absorbance of the unknown sample containing this compound.
-
Determine Concentration of Unknown: Use the equation from the calibration curve to calculate the concentration of this compound in the unknown sample.
Application: The MTT Assay for Cell Viability
A prominent application of this compound in spectrophotometry is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
Principle:
In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan (B1609692) product (this compound derivative). This formazan is then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.
MTT Assay Workflow
Caption: Workflow of the MTT cell viability assay.
Logical Relationships in Spectrophotometric Analysis
The following diagram illustrates the logical flow of a typical spectrophotometric analysis based on the Beer-Lambert Law.
Caption: Principle of quantitative spectrophotometric analysis.
Conclusion
This compound's strong absorbance in the visible spectrum makes it a valuable compound for spectrophotometric quantification. Understanding its spectral properties and adhering to rigorous experimental protocols are paramount for obtaining accurate and reproducible results. This guide provides the foundational knowledge and procedural framework for researchers and scientists to effectively utilize this compound in their analytical workflows, particularly in applications such as cell viability assays. For the highest accuracy, it is recommended to experimentally determine the molar absorptivity of this compound in the specific solvent and instrumental conditions being used.
References
The Solubility of Triphenylformazan: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the solubility of 1,3,5-triphenylformazan (B1222628) in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who utilize triphenylformazan, particularly in the context of cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the dissolution of the formazan (B1609692) product is a critical step. This guide includes quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram for the MTT assay.
Core Topic: Solubility Profile of 1,3,5-Triphenylformazan
1,3,5-Triphenylformazan is a intensely colored compound that is the product of the reduction of tetrazolium salts, such as TTC (2,3,5-triphenyl-2H-tetrazolium chloride), by metabolically active cells.[1] Its poor solubility in aqueous solutions necessitates the use of organic solvents for its quantification in colorimetric assays.[2] The principle of "like dissolves like" generally applies, with this compound, a largely non-polar molecule, exhibiting better solubility in organic solvents.[3]
Quantitative Solubility Data
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Dioxane | C₄H₈O₂ | 88.11 | Not Specified | 50 mg/mL[4][5][6] |
Qualitative and Comparative Solubility in Common Solvents
In the context of the MTT assay, various solvents and solvent mixtures are employed to dissolve the formazan crystals. The efficiency of these solvents provides a qualitative measure of this compound's solubility. Dimethyl sulfoxide (B87167) (DMSO) and isopropanol (B130326) are among the most effective and commonly used solvents for this purpose.[7]
| Solvent/Solvent System | Assessment of Solubility | Common Application/Notes |
| Dimethyl Sulfoxide (DMSO) | High | Widely used for its excellent and rapid dissolution of formazan crystals.[2][7] |
| Isopropanol | High | Another frequently used solvent that effectively dissolves formazan.[7] |
| Acidified Isopropanol (e.g., with 0.04 N HCl) | High | The acidification can help to stabilize the color of the dissolved formazan.[8] |
| Ethanol | Moderate to High | Also used for formazan dissolution. |
| Dimethylformamide (DMF) with 5% SDS | High | Provides rapid and complete solubilization of formazan and cells.[9] |
| DMSO with 5% SDS | High | Similar to DMF with SDS, offers excellent and stable solubilization.[9] |
| Ethanol with 1% Acetic Acid | Moderate | Less effective than DMSO or isopropanol in some studies.[7] |
| 20% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl | Moderate | Can be used for solubilization, but may be less efficient than organic solvents.[7] |
| Chloroform | Soluble | Mentioned as a solvent for this compound.[10] |
| Water | Insoluble | This compound is known to be insoluble in water.[10] |
Experimental Protocols
Determination of this compound Solubility (Shake-Flask Method)
The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the equilibrium solubility of 1,3,5-triphenylformazan in a specific organic solvent at a constant temperature.
Materials:
-
1,3,5-Triphenylformazan (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Screw-cap vials
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent (typically around 480-570 nm).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume or mass of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the temperature-controlled shaker and agitate at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium. It is advisable to test multiple time points to confirm that equilibrium has been achieved.
-
-
Sample Analysis:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizations
MTT Assay Experimental Workflow
The following diagram illustrates the key steps of the MTT cell viability assay, which involves the formation and subsequent solubilization of this compound.
Caption: Workflow of the MTT cell viability assay.
Logical Relationship of Solubility
The following diagram illustrates the general principle governing the solubility of a non-polar compound like this compound.
Caption: Principle of "like dissolves like" for this compound solubility.
References
- 1. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. CAS 531-52-2: 1,3,5-Triphenylformazan | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 1,3,5-Triphenyltetrazolium formazan = 90 UV 531-52-2 [sigmaaldrich.com]
- 6. 1,3,5-Triphenyltetrazolium formazan = 90 UV 531-52-2 [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
A Deep Dive into Formazan-Based Cell Viability Assays: Principles and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The assessment of cell viability is a cornerstone of modern biological research and drug discovery, providing critical insights into cellular health, proliferation, and cytotoxicity. Among the various methods available, formazan-based assays have emerged as a popular and robust tool for quantifying metabolically active cells. This technical guide delves into the fundamental principles of these colorimetric assays, offering a detailed examination of their biochemical mechanisms, comparative analysis of common assay types, and comprehensive experimental protocols.
The Core Principle: Cellular Respiration as a Viability Marker
Formazan-based assays hinge on the principle that viable, metabolically active cells possess active reductase enzymes, primarily NAD(P)H-dependent oxidoreductases, within their mitochondria and cytoplasm.[1] These enzymes play a crucial role in cellular respiration and energy production. The assays introduce a tetrazolium salt, a water-soluble, typically yellow compound, to the cell culture. In the presence of the cellular reductases and their cofactors (NADH and NADPH), the tetrazolium salt is reduced, leading to the cleavage of its tetrazolium ring and the formation of a intensely colored, water-insoluble or water-soluble formazan (B1609692) product.[1][2][3] The amount of formazan produced is directly proportional to the number of metabolically active cells in the culture.[2] By measuring the absorbance of the formazan solution at a specific wavelength, a quantitative assessment of cell viability can be obtained.
A Comparative Overview of Common Formazan-Based Assays
Several types of tetrazolium salts are commonly used in cell viability assays, with the most prominent being MTT, XTT, and WST-1. While they share the same fundamental principle, they differ in their chemical properties, which in turn affects their application and experimental workflow.
| Assay | Tetrazolium Salt | Formazan Solubility | Absorbance Max. (nm) | Key Characteristics |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Insoluble in water | ~570 | Requires a solubilization step (e.g., with DMSO or isopropanol) to dissolve the formazan crystals before absorbance reading.[4][5] |
| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Soluble in water | ~450 - 490 | Does not readily penetrate the cell membrane; requires an intermediate electron acceptor (e.g., PMS) for reduction to occur at the cell surface.[6] |
| WST-1 | 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | Soluble in water | ~420 - 480 | Similar to XTT, it is cell-impermeable and requires an electron mediator for efficient reduction.[7][8] |
The Biochemical Machinery: A Closer Look at Formazan Formation
The reduction of tetrazolium salts is a complex biological process primarily driven by the activity of various dehydrogenase enzymes. The following diagrams illustrate the key pathways involved in MTT and the water-soluble tetrazolium salt assays.
Experimental Workflow: A Step-by-Step Guide
The successful implementation of formazan-based assays requires careful attention to experimental detail. The following diagram outlines the general workflow for a typical cell viability experiment.
Detailed Experimental Protocols
The following are generalized protocols for the MTT, XTT, and WST-1 assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for the desired period.
-
Compound Treatment: Treat the cells with the test compound at various concentrations and incubate for the appropriate duration.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the culture medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. During this time, viable cells will reduce the MTT to insoluble formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance of the orange formazan product at a wavelength between 450 and 500 nm.[9] A reference wavelength of >600 nm is recommended.
WST-1 Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT and XTT assays.
-
WST-1 Addition: Add 10 µL of the WST-1 reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C in a humidified incubator.[8] The optimal incubation time will vary depending on the cell type and density.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute. Measure the absorbance of the formazan dye at a wavelength between 420 and 480 nm.[7][10] A reference wavelength of >600 nm should be used.[7]
Conclusion
Formazan-based cell viability assays are powerful and versatile tools for a wide range of applications in biological research and drug development. By understanding the underlying biochemical principles and the nuances of each assay type, researchers can select the most appropriate method for their specific needs and obtain reliable and reproducible data. Careful optimization of experimental parameters is paramount to ensure the accuracy and validity of the results. This guide provides a solid foundation for the successful implementation of these essential techniques in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 10. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
The Histochemical Revolution: A Technical Guide to Tetrazolium Salts
An In-depth Exploration of the History, Chemistry, and Application of Tetrazolium Salts in Histochemistry for Researchers, Scientists, and Drug Development Professionals.
Introduction
In the landscape of histochemistry, few compounds have had as profound an impact as tetrazolium salts. These remarkable colorless to pale yellow water-soluble compounds have become indispensable tools for the visualization of cellular metabolic activity, particularly the localization of dehydrogenase enzymes. Their reduction to intensely colored, water-insoluble formazans at the site of enzymatic activity provides a vivid and permanent record of metabolic processes within tissue sections. This technical guide delves into the history, chemical principles, and practical applications of tetrazolium salts in histochemistry, providing researchers with the foundational knowledge and detailed protocols necessary to effectively utilize these powerful reagents.
A Journey Through Time: The History and Development of Tetrazolium Salts
The story of tetrazolium salts begins not with the salts themselves, but with their colorful reduction products, the formazans.
-
1875: The first formazan (B1609692), a vibrant cherry-red compound, was synthesized by German chemist H. von Pechmann's student, Friese, by reacting benzene (B151609) diazonium nitrate (B79036) with nitromethane.[1]
-
1894: H. von Pechmann and E. Runge successfully oxidized a formazan to produce the first colorless tetrazolium salt.[1]
Despite their synthesis in the late 19th century, the biological significance of tetrazolium salts remained largely unexplored for several decades. It was not until the mid-20th century that their utility in histochemistry was realized, ushering in a new era of metabolic mapping in tissues.
A Timeline of Key Developments in Histochemical Applications:
| Year | Key Contributor(s) | Development | Significance |
| 1941 | Kuhn & Jerchel | First described the biological reduction of triphenyltetrazolium (B181601) chloride (TTC) by bacteria. | Laid the groundwork for using tetrazolium salts as indicators of biological activity. |
| 1951 | Seligman & Rutenburg | First to demonstrate the histochemical localization of succinic dehydrogenase activity using a tetrazolium salt (Blue Tetrazolium). | Marked the birth of tetrazolium salt-based enzyme histochemistry. |
| 1957 | A.G. Everson Pearse | Introduced 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for the histochemical detection of dehydrogenase activity.[2] | Provided a more sensitive and finely localized formazan deposit. |
| Late 1950s | Tsou et al. | Synthesized and introduced Nitroblue Tetrazolium (NBT) for histochemistry. | NBT's resulting fine, granular, and intensely colored formazan made it a widely adopted reagent.[3] |
| 1960s | Development and application of Tetranitroblue Tetrazolium (TNBT). | Offered even greater sensitivity and a more substantive formazan, further refining the technique.[2][4] |
The Chemistry of Visualization: From Tetrazolium Salt to Formazan
The utility of tetrazolium salts in histochemistry hinges on their ability to act as electron acceptors in biological redox reactions. In the presence of specific dehydrogenases and their substrates, electrons are transferred from the substrate to the tetrazolium salt, resulting in its reduction to a brightly colored, insoluble formazan.
The primary source of electrons for this reduction in tissues is the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) generated by dehydrogenase activity. The electrons are shuttled to the tetrazolium salt, often via intermediate electron carriers, leading to the precipitation of the formazan at the site of the enzyme.
Quantitative Properties of Common Tetrazolium Salts and Their Formazans
The choice of tetrazolium salt is critical and depends on the specific application, desired sensitivity, and the nature of the enzyme being localized. The following table summarizes key quantitative data for some of the most commonly used tetrazolium salts in histochemistry.
| Tetrazolium Salt | Abbreviation | Formazan Color | Molar Extinction Coefficient (ε) of Formazan (M⁻¹cm⁻¹) | Redox Potential (E°') (mV) | Water Solubility of Formazan |
| 2,3,5-Triphenyltetrazolium Chloride | TTC | Red | ~19,900 in ethanol (B145695) | -80 | Insoluble |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | Dark Blue/Purple | ~18,000 in dimethylformamide | +110 | Insoluble |
| 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride | INT | Red/Violet | ~20,000 in 95% alcohol | +90 | Insoluble |
| Nitroblue Tetrazolium | NBT | Blue/Purple | ~40,000 (diformazan) | +50 | Insoluble |
| Tetranitroblue Tetrazolium | TNBT | Black/Purple | >60,000 (diformazan) | +170 | Insoluble |
Note: Molar extinction coefficients and redox potentials can vary depending on the solvent and pH.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Signaling Pathway: Tetrazolium Salt Reduction via the Mitochondrial Electron Transport Chain
This diagram illustrates the reduction of a tetrazolium salt (in this case, NBT) by electrons generated from the oxidation of succinate (B1194679) by succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.
Reduction of NBT by electrons from the ETC.
Experimental Workflow: A Step-by-Step Guide to Tetrazolium Histochemistry
This flowchart outlines the major steps involved in performing a typical histochemical experiment to localize dehydrogenase activity using a tetrazolium salt.
A typical workflow for tetrazolium salt histochemistry.
Experimental Protocols: A Guide to Practice
The following protocols provide a framework for the histochemical demonstration of dehydrogenase activity. It is crucial to note that optimal conditions (e.g., incubation time, pH, substrate concentration) may vary depending on the specific enzyme, tissue type, and tetrazolium salt used.
General Protocol for Dehydrogenase Histochemistry
This protocol can be adapted for various dehydrogenases by substituting the appropriate substrate.
Materials:
-
Fresh, unfixed tissue, snap-frozen in isopentane (B150273) pre-cooled with liquid nitrogen.
-
Cryostat
-
Microscope slides
-
Incubation solution (see below)
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Formalin (10% neutral buffered)
-
Graded ethanol series (70%, 95%, 100%)
-
Xylene or other clearing agent
-
Mounting medium and coverslips
Incubation Solution (prepare fresh):
-
Substrate: e.g., Sodium succinate for succinate dehydrogenase (final concentration 50 mM)
-
Tetrazolium Salt: e.g., Nitroblue Tetrazolium (NBT) (final concentration 0.5-1 mg/mL)
-
Buffer: 0.1 M Phosphate buffer, pH 7.4
-
Optional: Phenazine methosulfate (PMS) as an intermediate electron carrier (final concentration 0.1-1 mg/mL) to accelerate the reaction.
Procedure:
-
Cut cryostat sections of the frozen tissue at 10-15 µm and thaw-mount them onto clean microscope slides.
-
Allow the sections to air dry for 5-10 minutes.
-
Prepare the incubation solution immediately before use.
-
Cover the sections with the incubation solution and incubate in a humid chamber at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Stop the reaction by rinsing the slides in the buffer solution.
-
Post-fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Wash the slides in distilled water.
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100% for 2 minutes each).
-
Clear the sections in xylene (or a xylene substitute) for 5 minutes.
-
Mount the coverslip with a permanent mounting medium.
-
Examine the sections under a light microscope. Sites of dehydrogenase activity will be marked by a colored formazan precipitate.
Detailed Protocol for Succinic Dehydrogenase (SDH) Staining
This protocol is a specific application of the general method for the robust and reliable demonstration of SDH activity, a key mitochondrial enzyme.[5]
Reagents:
-
0.2 M Phosphate Buffer (pH 7.6):
-
Solution A: 0.2 M Sodium phosphate monobasic (27.6 g/L)
-
Solution B: 0.2 M Sodium phosphate dibasic (28.4 g/L)
-
Mix 19 mL of Solution A with 81 mL of Solution B and adjust pH to 7.6.
-
-
Incubation Medium (prepare fresh):
-
0.2 M Phosphate Buffer (pH 7.6): 10 mL
-
Sodium Succinate: 270 mg
-
Nitroblue Tetrazolium (NBT): 10 mg
-
Procedure:
-
Cut 10-16 µm cryostat sections from snap-frozen tissue and mount on coverslips or slides.[5]
-
Prepare the incubation medium by dissolving the sodium succinate and NBT in the phosphate buffer.
-
Incubate the sections in the incubation medium in a staining dish at 37°C for 30-60 minutes.[5]
-
Wash the sections three times with deionized water.
-
(Optional) For cleaner background, rinse sections in increasing and then decreasing concentrations of acetone (B3395972) (e.g., 30%, 60%, 90%, 60%, 30%) to remove unbound NBT.
-
Rinse in distilled water.
-
Mount with an aqueous mounting medium or dehydrate, clear, and mount with a permanent medium.
Conclusion
From their serendipitous discovery to their central role in modern histochemistry, tetrazolium salts have provided an invaluable window into the metabolic landscape of cells and tissues. Their ability to translate the invisible world of enzymatic reactions into vibrant, quantifiable color has been instrumental in advancing our understanding of cellular function in both health and disease. As new tetrazolium salts with enhanced properties continue to be developed, the future of metabolic mapping promises even greater resolution and sensitivity, ensuring that these versatile compounds will remain at the forefront of biological and biomedical research for years to come.
References
- 1. Tetrazolium salts for detecting redox potential in living cells and tissues—Table 18.3 | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. THE USE OF TETRANITRO-BLUE TETRAZOLIUM FOR THE CYTOCHEMICAL LOCALIZATION OF SUCCINIC DEHYDROGENASE: Cytochemical and Cytological Studies of Sarcoma 37 Ascites Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stainsfile.com [stainsfile.com]
- 4. researchgate.net [researchgate.net]
- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
Methodological & Application
Standard Protocol for Triphenylformazan-Based MTT Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Triphenylformazan-based MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay is a widely used method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Principle of the Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product by metabolically active cells.[1][2][3] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate (B1194679) dehydrogenase, located in the mitochondria.[4] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][2][4]
Key Applications
-
Cytotoxicity Assays: Evaluating the effect of drugs, toxins, or other chemical agents on cell viability.[4]
-
Cell Proliferation Studies: Measuring the rate of cell growth in response to various stimuli.[5]
-
Drug Discovery and Screening: High-throughput screening of compound libraries to identify potential therapeutic agents.[4]
Data Presentation
Reagents and Materials
| Reagent/Material | Specifications | Storage |
| MTT Reagent | 5 mg/mL in sterile PBS or serum-free medium | Store at -20°C, protected from light.[5] The solution is stable for at least 6 months.[5] |
| Solubilization Solution | Dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol, or a solution of sodium dodecyl sulfate (B86663) (SDS) in diluted hydrochloric acid | Room temperature |
| Cell Culture Medium | Appropriate for the cell line being used | As per manufacturer's instructions |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Room temperature |
| 96-well Plates | Flat-bottomed, sterile | Room temperature |
| CO2 Incubator | 37°C, 5% CO2, humidified atmosphere | N/A |
| Microplate Reader | Capable of measuring absorbance at 570 nm | N/A |
Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1,000 to 100,000 cells/well | Optimize for each cell line to ensure they are in the exponential growth phase during the assay. |
| MTT Incubation Time | 2 to 4 hours | Incubation time may need to be optimized depending on the cell type and metabolic rate. |
| Wavelength for Absorbance Reading | 570 nm | A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1][4] |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS or serum-free medium to a final concentration of 5 mg/mL.[4][5] Vortex or sonicate to ensure it is completely dissolved.[5] Filter-sterilize the solution using a 0.2 µm filter and store in light-protected aliquots at -20°C.[5]
-
Solubilization Solution: Prepare the chosen solubilizing agent (e.g., DMSO).
Cell Seeding
-
Harvest cells that are in the exponential growth phase.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Dilute the cells to the desired seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells:
-
Untreated Control: Cells with culture medium only.
-
Vehicle Control: Cells with the solvent used to dissolve the test compound.
-
Blank Control: Culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and recover.
Cell Treatment
-
Prepare serial dilutions of the test compound in the appropriate culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT Incubation
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1][2]
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization of Formazan Crystals
-
After the MTT incubation, carefully remove the MTT solution from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Gentle pipetting up and down can also aid in solubilization.
Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4] It is recommended to read the plate within 1 hour of adding the solubilization solution.[4]
-
If a reference wavelength is used, subtract the absorbance at the reference wavelength (e.g., 630 nm) from the absorbance at 570 nm.[4]
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[4]
-
Calculate Percentage of Cell Viability:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot Dose-Response Curve: Plot the percentage of cell viability against the concentration of the test compound.
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that reduces cell viability by 50%. This can be determined from the dose-response curve.
Mandatory Visualization
Caption: Experimental workflow of the MTT cell viability assay.
Caption: Principle of MTT reduction to formazan in viable cells.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Absorbance Readings | Cell number per well is too low. | Increase the cell seeding density. |
| Incubation time with MTT was too short. | Increase the incubation time with MTT. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by gentle pipetting or longer shaking. | |
| High Background Absorbance | Contamination of the culture medium with bacteria or yeast. | Use sterile techniques and check the medium for contamination before use. |
| Phenol (B47542) red in the medium. | Use a medium without phenol red or use a blank control with medium only to subtract the background. | |
| Inconsistent Results | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation.[3] |
By following this detailed protocol and considering the potential for optimization, researchers can reliably perform the MTT assay to obtain accurate and reproducible data on cell viability and proliferation.
References
Application Notes and Protocols for Triphenylformazan Tissue Viability Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylformazan, a red, water-insoluble crystalline compound, is the product of the reduction of 2,3,5-triphenyltetrazolium chloride (TTC). This reaction serves as a widely used and reliable method for the assessment of tissue viability. In living, metabolically active tissues, mitochondrial dehydrogenases, key enzymes in cellular respiration, reduce the colorless, water-soluble TTC to the intensely colored this compound.[1] This color change provides a clear visual demarcation between viable (red or pink) and non-viable (unstained or pale) tissue.[2]
The TTC assay is particularly valuable in preclinical research for quantifying tissue damage in models of ischemia, such as cerebral stroke and myocardial infarction.[3][4] It is also a staple in plant and seed biology for determining viability.[5][6] The simplicity, rapidity, and cost-effectiveness of this method make it an indispensable tool in various research and development settings.
These application notes provide detailed protocols for using this compound for tissue viability staining across different tissue types, along with data presentation guidelines and troubleshooting advice.
Principle of the Method
The underlying principle of the TTC assay is the enzymatic reduction of a tetrazolium salt. In viable cells, NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, donate electrons to TTC.[7] This reduction cleaves the tetrazolium ring, resulting in the formation of the lipid-soluble, red formazan (B1609692) crystals. Tissues that have undergone necrosis or apoptosis lack this enzymatic activity and therefore do not produce the formazan, remaining unstained.[2]
Cellular Mechanism of TTC Reduction
The following diagram illustrates the conversion of TTC to this compound within a viable cell.
Caption: Conversion of TTC to red this compound by mitochondrial dehydrogenases in a viable cell.
Experimental Protocols
General Workflow for Tissue Viability Staining
The following diagram outlines the general experimental workflow for assessing tissue viability using TTC staining.
Caption: A generalized workflow for performing this compound tissue viability staining.
Protocol 1: General Protocol for TTC Staining of Tissues
This protocol provides a general framework that can be adapted for various tissue types.
Materials:
-
2,3,5-Triphenyltetrazolium Chloride (TTC) powder
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4, or Tris buffer
-
10% Neutral Buffered Formalin (optional, for fixation)
-
Tissue slicing equipment (e.g., vibratome, cryostat, or sharp blades)
-
Incubation chamber or water bath (37°C)
-
Imaging system (digital camera with a copy stand or a flatbed scanner)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Tissue Preparation:
-
Immediately after excision, rinse the tissue with ice-cold PBS to remove excess blood.
-
For optimal staining, slice the tissue into uniform sections, typically 1-2 mm thick. For softer tissues, brief freezing may aid in sectioning.[8]
-
-
TTC Solution Preparation:
-
Prepare a 1% to 2% (w/v) TTC solution in PBS or an appropriate buffer. For example, to make a 1% solution, dissolve 1 gram of TTC in 100 mL of PBS.
-
Warm the TTC solution to 37°C before use. Protect the solution from light.
-
-
Staining:
-
Immerse the tissue slices completely in the pre-warmed TTC solution.
-
Incubate at 37°C for 15-30 minutes in the dark. Incubation time may need to be optimized depending on the tissue type and thickness.
-
-
Washing and Fixation:
-
After incubation, remove the slices from the TTC solution and wash them briefly in PBS or saline to remove excess TTC.
-
For long-term storage and improved contrast, fix the stained slices in 10% neutral buffered formalin for at least 24 hours.[8]
-
-
Imaging and Quantification:
-
Photograph or scan the stained tissue slices at high resolution. Include a ruler or a size standard in the image for calibration.
-
Use image analysis software to quantify the viable (red) and non-viable (pale/white) areas. The percentage of non-viable tissue can be calculated as: (Area of non-viable tissue / Total tissue area) x 100.[5]
-
Protocol 2: TTC Staining for Myocardial Infarct Size Assessment
Materials:
-
Same as the general protocol.
Procedure:
-
Heart Excision and Preparation:
-
Excise the heart and cannulate the aorta for retrograde perfusion with PBS to wash out the blood.
-
Freeze the heart at -20°C for about 1 hour to facilitate slicing.
-
Cut the frozen heart into 2-3 mm thick transverse slices.[9]
-
-
Staining:
-
Prepare a 1% TTC solution in phosphate buffer (pH 7.4).
-
Immerse the heart slices in the TTC solution and incubate at 37°C for 20 minutes.[9]
-
-
Fixation and Imaging:
-
Fix the stained slices in 10% formalin overnight.[9]
-
Arrange the slices in anatomical order and photograph them.
-
-
Data Analysis:
-
Measure the area of the left ventricle (LV), the infarcted area (pale), and the area at risk (AAR - can be delineated using Evans blue dye in a separate procedure if needed).
-
Calculate the infarct size as a percentage of the LV or the AAR.[4]
-
Protocol 3: TTC Staining for Cerebral Infarct Volume Assessment
Materials:
-
Same as the general protocol.
Procedure:
-
Brain Extraction and Slicing:
-
Carefully extract the brain and place it in a brain matrix for slicing.
-
Cut the brain into 2 mm coronal sections.
-
-
Staining:
-
Prepare a 2% TTC solution in PBS.
-
Immerse the brain slices in the TTC solution at 37°C for 20-30 minutes.
-
-
Imaging and Analysis:
-
Scan both sides of each stained slice.
-
Use image analysis software to measure the total area of each hemisphere and the infarcted (unstained) area in each slice.
-
Calculate the infarct volume, often correcting for edema: Corrected Infarct Volume = [Volume of contralateral hemisphere] - ([Volume of ipsilateral hemisphere] - [Infarct volume]).[3]
-
Protocol 4: TTC Assay for Plant Seed Viability
Materials:
-
TTC powder
-
Distilled water or buffer
-
Ethanol (B145695) (95%) or other organic solvent for formazan extraction (for quantitative analysis)
-
Spectrophotometer (for quantitative analysis)
Procedure:
-
Seed Preparation:
-
Imbibe seeds in water overnight to activate metabolic processes.
-
For larger seeds, cut them longitudinally to expose the embryo.[6]
-
-
Staining:
-
Qualitative Assessment:
-
Visually inspect the seeds. Viable embryos will stain red. The intensity and distribution of the red color can be used to assess the degree of viability.[6]
-
-
Quantitative Assessment (Formazan Extraction):
-
Homogenize the stained seeds.
-
Extract the formazan using a solvent like 95% ethanol or a mixture of 10% trichloroacetic acid in methanol.[1][10]
-
Centrifuge the mixture to pellet the tissue debris.
-
Measure the absorbance of the supernatant at a wavelength of 480-530 nm using a spectrophotometer.[11] The absorbance is directly proportional to the amount of formazan, and thus to the viability of the tissue.[12]
-
Data Presentation
Quantitative data from this compound staining should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Quantification of Myocardial Infarct Size in a Rat Model
| Treatment Group | N | Infarct Size (% of Left Ventricle) | Area at Risk (% of Left Ventricle) |
| Sham | 6 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Ischemia/Reperfusion (I/R) Control | 8 | 45.2 ± 3.1 | 52.1 ± 2.5 |
| I/R + Drug A (Low Dose) | 8 | 32.5 ± 2.8 | 51.5 ± 2.9 |
| I/R + Drug A (High Dose) | 8 | 21.7 ± 2.2** | 50.9 ± 3.1 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to I/R Control. | |||
| This is a representative table created from typical data found in the literature.[4][13] |
Table 2: Cerebral Infarct Volume in a Mouse Model of Stroke
| Treatment Group | N | Total Infarct Volume (mm³) | Corrected Infarct Volume (mm³) |
| Sham | 5 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| MCAO Control | 10 | 105.4 ± 8.2 | 98.6 ± 7.5 |
| MCAO + Neuroprotectant X | 10 | 62.1 ± 6.5 | 58.3 ± 6.1 |
| *Data are presented as mean ± SD. p < 0.05 compared to MCAO Control. | |||
| This is a representative table created from typical data found in the literature.[3] |
Table 3: Quantitative Analysis of Seed Viability Using Formazan Extraction
| Seed Lot | Germination (%) | Formazan Absorbance (OD at 485 nm) |
| Lot A (High Viability) | 98 ± 2 | 0.85 ± 0.05 |
| Lot B (Medium Viability) | 65 ± 5 | 0.52 ± 0.04 |
| Lot C (Low Viability) | 15 ± 3 | 0.12 ± 0.02 |
| Lot D (Non-viable Control) | 0 | 0.01 ± 0.01 |
| Data are presented as mean ± SD from three independent experiments. | ||
| This is a representative table created from typical data found in the literature.[10][12] |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or weak staining in viable tissue | 1. Inactive TTC solution. | 1. Prepare fresh TTC solution. Protect from light. |
| 2. Insufficient incubation time or temperature. | 2. Optimize incubation time and ensure the temperature is at 37°C. | |
| 3. Tissue is not fresh; enzymatic activity has degraded. | 3. Use fresh tissue immediately after excision. | |
| 4. pH of the TTC solution is incorrect. | 4. Ensure the pH of the buffer is around 7.4.[8] | |
| Uneven staining | 1. Incomplete immersion of tissue in TTC solution. | 1. Ensure tissue slices are fully submerged. |
| 2. Presence of air bubbles on the tissue surface. | 2. Gently agitate the container to remove air bubbles. | |
| 3. Uneven thickness of tissue slices. | 3. Use a vibratome or other precision slicing instrument for uniform thickness. | |
| High background (non-specific staining) | 1. Over-incubation in TTC solution. | 1. Reduce the incubation time. |
| 2. Contamination of the TTC solution. | 2. Use sterile buffer and handle aseptically. | |
| Difficulty in distinguishing viable/non-viable areas | 1. Poor contrast. | 1. Fix the tissue in formalin after staining to enhance contrast.[8] |
| 2. Presence of blood in the tissue. | 2. Perfuse the organ with saline or PBS before slicing to remove blood. |
Conclusion
The use of this compound, generated from the reduction of TTC, is a robust and versatile method for assessing tissue viability. Its application spans across various fields, from fundamental research to drug development. By following the detailed protocols and guidelines presented in these application notes, researchers can obtain reliable and reproducible data on tissue viability. The provided diagrams and data tables serve as a comprehensive resource for implementing and interpreting the results of TTC staining.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Item - Myocardial infarct size determined using the TTC method. - Public Library of Science - Figshare [plos.figshare.com]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]
- 11. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Triphenylformazan in Cytotoxicity Studies
Introduction
Formazan-based assays are a cornerstone for the assessment of cell viability and cytotoxicity in drug discovery and biomedical research. These colorimetric methods provide a quantitative measure of a cell population's metabolic activity, which in most cases, is directly proportional to the number of viable cells. The fundamental principle involves the enzymatic reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a colored formazan (B1609692) product, typically triphenylformazan.[1][2][3] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of metabolically active cells.[1][3] The resulting insoluble formazan crystals are solubilized to produce a colored solution, the absorbance of which is measured spectrophotometrically. The intensity of the color is directly correlated with the number of living, metabolically active cells.[4]
These assays are widely employed for high-throughput screening of cytotoxic compounds, evaluating the effects of growth factors, and determining drug efficacy by calculating metrics such as the IC50 (half-maximal inhibitory concentration).[2][5][6]
Principle of the Assay: The Cellular Reduction of Tetrazolium Salts
The utility of tetrazolium salts in cytotoxicity studies lies in their acceptance of electrons from cellular dehydrogenases and oxidoreductases, particularly those within the mitochondrial respiratory chain.[2] In viable cells, enzymes such as succinate (B1194679) dehydrogenase reduce the water-soluble, yellow tetrazolium salt (e.g., MTT) into a water-insoluble, purple this compound.[1][5][3] This process is dependent on the cellular metabolic activity and the integrity of the mitochondria. Dead or inactive cells lack the necessary enzymatic activity to perform this conversion. The subsequent solubilization of the formazan crystals allows for its quantification, providing a robust readout of cell viability.[3][7]
Comparative Analysis of Common Formazan-Based Assays
Several tetrazolium salts are available for cytotoxicity testing, each with distinct properties. The choice of assay can depend on factors such as cell type, compound interference, and desired workflow (e.g., endpoint vs. real-time analysis).
| Assay | Tetrazolium Salt | Formazan Product | Key Characteristics |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Insoluble (purple) | Standard method ; requires a solubilization step (e.g., DMSO, SDS).[3][8] The MTT compound itself can be cytotoxic.[9] |
| MTS | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | Soluble (orange) | "One-step" assay ; does not require solubilization.[3][10] The reagent is added directly to the culture medium. |
| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Soluble (orange) | Similar to MTS; requires an intermediate electron acceptor. Reduced outside the cell via plasma membrane electron transport.[3] |
| WST-1 | 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | Soluble (yellow-orange) | More stable and has lower cytotoxicity than MTT.[9] Considered more reliable for some natural products.[11][12] |
| TTC | 2,3,5-triphenyl-2H-tetrazolium chloride | Insoluble (red) | Primarily used to differentiate between metabolically active and inactive tissues, and for seed viability testing.[13][14] |
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for assessing the cytotoxicity of a compound on adherent mammalian cells using the MTT assay.
1. Materials and Reagents
-
Cells: Adherent cells in logarithmic growth phase.
-
Culture Medium: Appropriate complete cell culture medium.
-
Test Compound: Dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared.
-
MTT Solution: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.[6][10]
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl.[3][15]
-
Equipment: 96-well flat-bottom sterile microplates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).
2. Experimental Procedure
-
Cell Seeding:
-
Harvest and count cells. Adjust cell density to a pre-determined optimal concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls: no-cell control (medium only), vehicle control (cells + vehicle), and test compound wells.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
After incubation, remove the medium.
-
Add 100 µL of fresh medium containing the desired concentrations of the test compound (and vehicle for the control) to the appropriate wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of DMSO (or other solubilization solution) to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Presentation and Analysis
1. Calculation of Cell Viability
The percentage of cell viability is calculated by comparing the absorbance of treated cells to the vehicle-treated control cells.
-
Formula: % Cell Viability = [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ] x 100
The "Blank" corresponds to the no-cell control wells and is used to subtract the background absorbance from the culture medium and reagents.
2. IC50 Determination
The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a standard measure of a compound's cytotoxicity. To calculate the IC50, a dose-response curve is generated by plotting the % cell viability (or % inhibition) against the logarithm of the compound concentration. Non-linear regression analysis is then used to fit the data to a sigmoidal curve and determine the IC50 value.[18][19]
3. Sample Quantitative Data
The following table illustrates how to present data from a cytotoxicity study of a hypothetical compound ("Compound X") on HCT-116 cancer cells after 48 hours of treatment.
| Compound X Conc. (µM) | Mean Absorbance (570 nm) | Corrected Absorbance* | % Cell Viability | % Inhibition |
| 0 (Vehicle) | 1.250 | 1.200 | 100% | 0% |
| 1 | 1.130 | 1.080 | 90% | 10% |
| 5 | 0.950 | 0.900 | 75% | 25% |
| 10 | 0.650 | 0.600 | 50% | 50% |
| 25 | 0.350 | 0.300 | 25% | 75% |
| 50 | 0.170 | 0.120 | 10% | 90% |
| 100 | 0.110 | 0.060 | 5% | 95% |
| Blank | 0.050 | N/A | N/A | N/A |
*Corrected Absorbance = Mean Absorbance - Blank Absorbance
From this data, the IC50 value for Compound X is 10 µM , as this concentration resulted in 50% cell viability.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. What are the differences between MTT and WST assays? | AAT Bioquest [aatbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. hnhtipdergisi.com [hnhtipdergisi.com]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. Tetrazolium chloride - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application of Triphenylformazan assay for microbial viability testing.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Triphenylformazan (TPF) assay, commonly known as the TTC assay, is a widely used colorimetric method to determine microbial viability. This assay is based on the ability of metabolically active microorganisms to reduce the water-soluble, colorless tetrazolium salt, 2,3,5-triphenyltetrazolium chloride (TTC), to a red, water-insoluble compound, 1,3,5-triphenylformazan (B1222628) (TPF).[1][2] This reduction is primarily carried out by dehydrogenase enzymes within the microbial electron transport chain.[2] The resulting red formazan (B1609692) can be extracted and quantified spectrophotometrically, where the intensity of the color is directly proportional to the number of viable microorganisms.[1] This application note provides detailed protocols for the TPF assay, presents quantitative data for various microorganisms, and illustrates the underlying principles and workflows.
Principle of the Assay
The core of the TPF assay lies in the enzymatic reduction of TTC. In viable cells, dehydrogenases, key enzymes in respiratory and metabolic processes, transfer hydrogen ions to TTC, which acts as an artificial electron acceptor. This process converts the colorless TTC into the intensely colored this compound, which precipitates within the cells.[2] Non-viable cells with inactive metabolic enzymes are unable to perform this reduction, and therefore, no color change is observed. The amount of formazan produced, and thus the intensity of the red color, serves as a reliable indicator of the metabolic activity and overall viability of the microbial population.
Applications in Research and Drug Development
The TPF assay is a versatile tool with numerous applications in microbiology and pharmacology:
-
Antimicrobial Susceptibility Testing: Evaluating the efficacy of antibiotics and novel antimicrobial agents by measuring the reduction in microbial viability after treatment.[3]
-
Biofilm Quantification: Assessing the viability of microorganisms within biofilms, which is crucial for understanding biofilm resistance and developing effective anti-biofilm strategies.[4][5]
-
General Microbial Viability and Enumeration: A rapid and high-throughput alternative to traditional plate counting methods for determining the number of viable cells in a sample.[6]
-
Toxicity Screening: Evaluating the cytotoxic effects of various compounds on microbial populations.
-
Environmental Microbiology: Assessing the metabolic activity of microbial communities in environmental samples.
Data Presentation
The following tables summarize quantitative data from this compound assays performed on various microorganisms under different conditions. These tables are intended to provide a comparative overview of expected results.
Table 1: TPF Assay for Planktonic Microbial Viability
| Microorganism | TTC Concentration (%) | Incubation Time (h) | Wavelength (nm) | Solvent for Formazan Extraction | Observed Absorbance (OD) - Control | Observed Absorbance (OD) - Treated | Reference |
| Pseudomonas aeruginosa PAO1 | 1.0 | 5 | 490 | Ethanol (B145695) (95%) | ~1.2 | Varies with antibiotic | --INVALID-LINK-- |
| Lactobacillus delbrueckii | 0.2 | 0.33 | 485 | Methanol | ~0.8 | Varies with bacteriocin | --INVALID-LINK-- |
| Sinorhizobium meliloti 1021 | Not specified | 1 | 510 | DMSO | ~0.6 (Exponential Phase) | Not Applicable | --INVALID-LINK-- |
| Staphylococcus aureus | 0.5 | Not specified | 480 | Not specified | ~1.7 | Varies with chitosan | --INVALID-LINK-- |
| Salmonella typhimurium | 0.5 | Not specified | 480 | Not specified | ~1.9 | Varies with chitosan | --INVALID-LINK-- |
Table 2: TPF Assay for Biofilm Viability
| Microorganism | TTC Concentration (%) | Incubation Time (h) | Wavelength (nm) | Solvent for Formazan Extraction | Observed Absorbance (OD) - Biofilm | Reference |
| Pseudomonas aeruginosa PAO1 | 0.5 | 6 | 405 | Ethanol (95%) | ~0.4 - 1.0 (Varies with initial cell conc.) | --INVALID-LINK-- |
| Multi-species oral biofilm | 1.0 | Not specified | Not specified | Not specified | ~1.7 - 2.1 (on different titanium surfaces) | --INVALID-LINK-- |
Experimental Protocols
This section provides a generalized, detailed protocol for performing the TPF assay for both planktonic and biofilm-associated microorganisms.
Protocol 1: TPF Assay for Planktonic Microbial Viability
1. Materials:
-
2,3,5-Triphenyltetrazolium Chloride (TTC) powder
-
Sterile phosphate-buffered saline (PBS) or appropriate buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.5)[1]
-
Bacterial culture in appropriate growth medium
-
Solvent for formazan extraction (e.g., 95% ethanol, methanol, DMSO, or a 2:1 mixture of ethanol and acetone)[1][6][7]
-
Spectrophotometer and microplate reader or cuvettes
-
Centrifuge and centrifuge tubes
-
Incubator
2. Reagent Preparation:
-
TTC Solution (0.1% - 1% w/v): Dissolve 100 mg to 1 g of TTC in 100 mL of sterile PBS or desired buffer. Sterilize by filtration through a 0.22 µm filter. Store protected from light at 4°C. The optimal concentration may need to be determined empirically for the specific microorganism.[4][8]
3. Experimental Procedure:
-
Culture Preparation: Grow the microbial culture to the desired growth phase (e.g., mid-logarithmic phase).
-
Cell Harvesting: Centrifuge a known volume of the bacterial culture (e.g., 1-10 mL) at approximately 5,000 x g for 10-20 minutes to pellet the cells. Discard the supernatant.[1]
-
Washing: Wash the cell pellet by resuspending it in sterile PBS or buffer and centrifuge again. This step is crucial to remove any residual media components that might interfere with the assay. Discard the supernatant.[1]
-
TTC Incubation: Resuspend the washed cell pellet in a specific volume of the TTC solution. The volume will depend on the expected cell density.
-
Incubation: Incubate the cell suspension at a temperature suitable for the microorganism (e.g., 37°C) for a period ranging from 30 minutes to 6 hours.[4][6] The incubation should be carried out in the dark as TTC is light-sensitive.
-
Formazan Extraction: After incubation, centrifuge the suspension to pellet the cells containing the formazan crystals. Discard the supernatant. Add a suitable solvent (e.g., 1 mL of 95% ethanol) to the pellet and vortex thoroughly to dissolve the formazan crystals.[6]
-
Measurement: Centrifuge the mixture to pellet any cell debris. Transfer the supernatant containing the dissolved formazan to a cuvette or a 96-well plate. Measure the absorbance at a wavelength between 480 nm and 520 nm.[1][3][6] Use the extraction solvent as a blank.
Protocol 2: TPF Assay for Biofilm Viability
1. Materials:
-
Same as Protocol 1, with the addition of 96-well microtiter plates for biofilm formation.
2. Experimental Procedure:
-
Biofilm Formation: Grow biofilms in the wells of a 96-well microtiter plate by inoculating with a bacterial suspension and incubating for a specified period (e.g., 24-72 hours).
-
Washing: Carefully remove the planktonic cells and spent medium from the wells. Gently wash the biofilms with sterile PBS to remove any non-adherent cells.
-
TTC Incubation: Add the TTC solution to each well containing the biofilm.
-
Incubation: Incubate the plate at the appropriate temperature in the dark for a predetermined time (e.g., 6 hours).[4]
-
Formazan Extraction: After incubation, remove the TTC solution. Add the extraction solvent to each well and incubate for a period to ensure complete dissolution of the formazan crystals. Pipetting up and down can aid in dissolution.
-
Measurement: Transfer the supernatant from each well to a new 96-well plate and measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 405 nm or 490 nm).[4]
Mandatory Visualizations
References
- 1. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of tetrazolium salt assay for Pseudomonas aeruginosa biofilm using microtiter plate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Plant Seed Viability with Triphenylformazan
Introduction
The 2,3,5-Triphenyltetrazolium Chloride (TTC) assay is a widely adopted and rapid method for determining seed viability.[1] This biochemical test provides a quick estimate of seed germinability, which is crucial for decision-making in seed quality control, breeding programs, and seed storage management.[1][2] The principle of the assay is based on the enzymatic reduction of the colorless, water-soluble TTC to a red, non-diffusible, and stable compound called triphenylformazan (TPF) in living tissues.[2][3] This reaction is catalyzed by dehydrogenase enzymes, which are integral to the respiratory processes of viable cells.[1] Consequently, the presence of a red stain indicates metabolic activity and, therefore, seed viability.[1][4] Non-viable seeds, lacking active respiratory systems, will not produce the red coloration.[1] This method offers a significant time advantage over traditional germination tests, which can be lengthy and are not suitable for dormant seeds.[1][2]
Principle of the Method
In viable seeds, dehydrogenase enzymes within the mitochondrial respiratory chain facilitate the transfer of hydrogen ions to TTC.[5][6] TTC acts as an artificial electron acceptor, and upon reduction, it is converted into the insoluble red compound, this compound.[2][3] The intensity of the red color is proportional to the level of enzymatic activity, providing a quantitative measure of the seed's viability.[7]
Signaling Pathway of TTC Reduction
Caption: Biochemical pathway of TTC reduction to formazan by dehydrogenases in viable seed tissue.
Materials and Reagents
-
2,3,5-Triphenyltetrazolium Chloride (TTC) powder
-
Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄)
-
Disodium Hydrogen Phosphate (Na₂HPO₄·2H₂O)
-
Distilled or deionized water
-
Methanol (B129727), Ethanol, or Dimethyl Sulfoxide (DMSO) for extraction
-
1,3,5-Triphenylformazan (B1222628) (TPF) for standard curve
-
Beakers, petri dishes, or watch glasses
-
Forceps and scalpels or razor blades
-
Incubator or water bath
-
Spectrophotometer
-
Grinder (optional, for batch testing)
Experimental Protocols
Preparation of TTC Solution (1% w/v)
-
Prepare Phosphate Buffer (pH 7.0):
-
Solution A: Dissolve 9.078 g of KH₂PO₄ in distilled water to make 1000 mL.[7]
-
Solution B: Dissolve 11.876 g of Na₂HPO₄·2H₂O in distilled water to make 1000 mL.[7]
-
Mix Solution A and Solution B to achieve a pH of 7.0. A common starting ratio is 400 mL of Solution A to 600 mL of Solution B, but it is recommended to verify the final pH with a pH meter and adjust as necessary.[7]
-
-
Dissolve TTC: Weigh 1.0 g of TTC powder and dissolve it in 100 mL of the prepared phosphate buffer.[7]
-
Storage: Store the TTC solution in a dark or amber-colored bottle in a refrigerator, as it is sensitive to light.[1][7]
Seed Preparation and Staining
-
Imbibition: Soak the seeds in water overnight to fully hydrate (B1144303) the tissues.[4][8] The duration may vary depending on the seed type and size.
-
Seed Sectioning (for individual seed analysis): For many seed types, it is necessary to cut the seed to allow TTC to penetrate the embryonic tissues.[8] A longitudinal cut through the embryo is typically performed.[8] For some species, removing the seed coat may be sufficient.
-
Staining:
-
Place the prepared seeds in a beaker or petri dish.
-
Completely submerge the seeds in the 1% TTC solution.
-
Incubate in the dark at a controlled temperature, typically between 30-40°C.[6] Incubation time can range from 1 to 24 hours, depending on the seed species and temperature.[2][8] Optimal conditions should be determined empirically for each seed type.
-
-
Rinsing: After incubation, pour off the TTC solution and rinse the seeds with water to remove any excess stain from the surface.[6]
Qualitative Viability Assessment
Visually inspect the seeds under a magnifying glass or stereomicroscope.[9]
-
Viable seeds: The embryo will be stained a bright to deep red color.[1]
-
Non-viable seeds: The embryo will remain unstained or show minimal, patchy coloration.[1]
-
Partially stained seeds: May indicate damage or reduced vigor.
Quantitative Viability Assessment via Formazan Extraction
This method is suitable for assessing the viability of a batch of seeds.
-
Homogenization (Optional but Recommended): For a representative sample of a seed lot, seeds can be ground after imbibition and before TTC staining to ensure uniform exposure to the solution.[4]
-
Staining: Incubate the ground or whole seed sample in the TTC solution as described in section 4.2.3.
-
Extraction:
-
After staining and rinsing, add an appropriate solvent to extract the formazan. Common solvents include methanol, ethanol, or DMSO.[2][10] A solution of 10% (w/v) trichloroacetic acid (TCA) in methanol has been shown to be highly effective.[1]
-
Incubate the seeds in the solvent until the red color has been fully extracted from the tissues and the solvent is colored red. This may be facilitated by gentle agitation and can take from a few hours to overnight.[7] For a more rapid extraction, DMSO at 55°C for 1 hour can be used.[3]
-
-
Spectrophotometry:
Preparation of a Formazan Standard Curve
To accurately quantify the amount of formazan, a standard curve is necessary.
-
Prepare a stock solution of pure 1,3,5-triphenylformazan in the chosen extraction solvent.
-
Create a series of dilutions of the formazan stock solution to known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).[4]
-
Measure the absorbance of each standard at the same wavelength used for the seed extracts.
-
Plot a graph of absorbance versus formazan concentration and determine the linear regression equation. This equation will be used to calculate the formazan concentration in the seed samples.
Data Presentation
Quantitative data from the formazan extraction method should be summarized in a table for clear comparison between different seed lots or treatments.
| Sample ID | Replicate | Absorbance at 485 nm | Formazan Concentration (µg/mL) | Seed Viability (µg Formazan/g seed) |
| Seed Lot A | 1 | |||
| 2 | ||||
| 3 | ||||
| Average | ||||
| Std. Dev. | ||||
| Seed Lot B | 1 | |||
| 2 | ||||
| 3 | ||||
| Average | ||||
| Std. Dev. |
Experimental Workflow
Caption: Experimental workflow for assessing seed viability using the TTC assay.
Troubleshooting and Considerations
-
pH of the TTC solution: The pH should be maintained between 6.5 and 7.5 for optimal staining.[7]
-
Light sensitivity: TTC solutions are light-sensitive and should be stored in the dark to prevent degradation.[7]
-
Overstaining: Prolonged incubation or high temperatures can lead to overstaining, making interpretation difficult.[7]
-
Seed coat permeability: For some seeds, the seed coat may be impermeable to TTC, necessitating scarification or removal of the coat.
-
Dormant seeds: The TTC test is particularly useful for assessing the viability of dormant seeds that do not germinate under standard conditions.[2]
References
- 1. A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]
- 5. The sites of interaction of triphenyltetrazolium chloride with mitochondrial respiratory chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seedtest.org [seedtest.org]
- 7. seednet.gov.in [seednet.gov.in]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Triphenylformazan Extraction in Spectrophotometric Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spectrophotometric quantification of triphenylformazan is a cornerstone of colorimetric assays designed to measure cellular metabolic activity. The most prominent of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used method for assessing cell viability, proliferation, and cytotoxicity in response to various stimuli. In living cells, mitochondrial dehydrogenases reduce the water-soluble yellow tetrazolium salt, MTT, into a purple, water-insoluble formazan (B1609692) product.[1] The subsequent extraction and solubilization of this formazan are critical steps for accurate quantification by spectrophotometry. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[2]
This document provides detailed application notes and standardized protocols for the extraction of this compound, focusing on the most common and effective methods. It includes a comparative analysis of different solubilization agents and protocols to guide researchers in selecting the optimal method for their specific cell type and experimental conditions.
Principle of the MTT Assay and Formazan Production
The reduction of MTT to formazan occurs within the mitochondria of living cells. NAD(P)H-dependent oxidoreductase enzymes play a crucial role in this conversion.[1][3] The resulting intracellular purple formazan crystals are insoluble in aqueous solutions and must be dissolved in an organic solvent prior to measuring their absorbance.[4] The intensity of the purple color, measured typically between 500 and 600 nm, directly correlates with the number of viable cells.[1]
Caption: The enzymatic conversion of MTT to insoluble formazan within the mitochondria of metabolically active cells.
Comparative Analysis of Formazan Extraction Solvents
The choice of solvent for formazan solubilization is a critical parameter that can significantly impact the accuracy and reproducibility of the MTT assay.[5] The ideal solvent should completely dissolve the formazan crystals quickly, not interfere with absorbance readings, and be compatible with the microplate material. The most commonly used solvents are Dimethyl Sulfoxide (DMSO), acidified isopropanol (B130326), and solutions containing Sodium Dodecyl Sulfate (SDS).
| Solvent/Solution | Composition | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | Pure anhydrous DMSO | Excellent solubilizing capacity; Rapid dissolution; Compatible with most plasticware. | Can be toxic to some cells upon prolonged exposure; Requires removal of culture medium. |
| Acidified Isopropanol | Isopropanol with ~0.04 N HCl | Effective alternative to DMSO; Rapid action. | Acid can cause precipitation of cellular debris; Requires removal of culture medium. |
| SDS-HCl Solution | 10-20% SDS in 0.01-0.02 M HCl | Can be added directly to the culture medium, avoiding a washing step[6]; Lyses cells to release formazan. | May cause bubbles, interfering with absorbance readings[6]; Slower dissolution, often requiring overnight incubation.[1] |
| SDS in buffered DMF | 5% SDS in buffered Dimethylformamide | Rapid and complete solubilization of formazan and cells; Stable color for at least 24 hours.[7] | DMF is a hazardous chemical requiring careful handling. |
| SDS in buffered DMSO | 5% SDS in buffered Dimethyl Sulfoxide | Rapid and complete solubilization of formazan and cells; High sensitivity and reproducibility.[7][8] | DMSO can be toxic to some cell types. |
Quantitative data from a study on NIH/3T3 fibroblasts comparing different solvents:[5]
| Solvent | Absorbance Range (at 570 nm) |
| 20% SDS in 0.01 M HCl | 0 to 0.13 |
| 50% Ethanol with 1% Acetic Acid | 0 to 0.22 |
| 99.5% DMSO | 0.76 to 1.31 |
| 99.5% Isopropanol | 0.66 to 1.04 |
Note: Higher absorbance values indicate more effective solubilization of formazan crystals.[5]
Experimental Protocols for this compound Extraction
The following are detailed protocols for the extraction of this compound using the most common solvents.
Protocol 1: Extraction using Dimethyl Sulfoxide (DMSO)
This is a widely used and rapid method suitable for most cell lines.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), pure anhydrous
-
96-well microplate with cultured cells
Procedure:
-
After the desired period of cell treatment, carefully aspirate the culture medium from each well, leaving the adherent cells and formazan crystals undisturbed.
-
Gently wash the cells with 100 µL of sterile PBS.
-
Carefully aspirate the PBS.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, carefully remove the MTT solution.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization. Gentle pipetting up and down can also aid dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: Extraction using Acidified Isopropanol
This method is a common alternative to DMSO.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Acidified Isopropanol (0.04 N HCl in isopropanol)
-
96-well microplate with cultured cells
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
Add 100 µL of acidified isopropanol to each well.
-
Mix thoroughly by gentle pipetting to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm is recommended.
Protocol 3: Extraction using Sodium Dodecyl Sulfate (SDS) - HCl Solution
This method avoids the need to remove the culture medium, which can be advantageous for non-adherent cells or to simplify the workflow.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
SDS-HCl Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate with cultured cells
Procedure:
-
After the desired period of cell treatment, add 10 µL of MTT solution (5 mg/mL) directly to each well containing 100 µL of culture medium.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Add 100 µL of the SDS-HCl solubilization solution to each well.[1]
-
Mix gently by tapping the plate. Avoid vigorous pipetting to prevent bubble formation.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.[1]
-
Check for complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm.
Experimental Workflow Diagram
Caption: A generalized workflow illustrating the key steps of the MTT assay, from cell preparation to data analysis.
Troubleshooting and Optimization
-
Incomplete Dissolution of Formazan Crystals: Increase incubation time with the solubilizing agent or gently pipette to aid dissolution. Ensure the appropriate solvent is used for the cell type.
-
High Background Absorbance: Use serum-free medium during MTT incubation, as serum components can interfere with the assay. Include a background control with medium and MTT but no cells.
-
Low Signal: Optimize cell seeding density. A cell titration experiment is recommended to determine the linear range of the assay for your specific cell line.[9] Ensure MTT solution is fresh and protected from light.
-
Interference from Test Compounds: Colored compounds or those with reducing/oxidizing properties can interfere with the assay. Run appropriate controls with the test compound in the absence of cells.
Conclusion
The successful spectrophotometric quantification of this compound is highly dependent on the chosen extraction method. By understanding the principles of formazan production and the characteristics of different solubilization solvents, researchers can select and optimize a protocol that ensures reliable and reproducible results. The detailed protocols and comparative data presented in these application notes serve as a comprehensive guide for professionals in cell biology and drug development to accurately assess cellular metabolic activity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Formazan Dissolution for Bacterial MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
Assessing Mitochondrial Function with Triphenylformazan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of mitochondrial function is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. A key method for this evaluation is the use of tetrazolium salts, which are reduced by metabolically active cells to colored formazan (B1609692) products. Among these, the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple triphenylformazan is a widely used colorimetric assay.[1][2] This method provides a quantitative measure of cell viability and metabolic activity, which are largely dependent on mitochondrial function.[3]
The principle of the assay is based on the cleavage of the yellow tetrazolium salt MTT into a purple formazan product by mitochondrial and cellular dehydrogenases, particularly succinate (B1194679) dehydrogenase, in viable cells.[2][3] This reduction is dependent on the activity of NAD(P)H-dependent oxidoreductases and reflects the overall metabolic state of the cell.[1][4] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the solution is measured, which is directly proportional to the number of viable, metabolically active cells.[1][5]
These application notes provide a detailed protocol for the use of this compound (via the MTT assay) to assess mitochondrial function, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Signaling Pathway of MTT Reduction
The conversion of MTT to this compound is an indicator of the redox state of the cell, which is tightly linked to mitochondrial respiration. The following diagram illustrates the general pathway of MTT reduction within a viable cell.
Caption: Cellular reduction of MTT to this compound.
Experimental Protocols
Materials and Reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS).[5] This solution should be filter-sterilized and stored at -20°C, protected from light.[5][6]
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) is commonly used.[5] An alternative is a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate (B86663) (SDS), and 2% (v/v) glacial acetic acid, adjusted to pH 4.7.[6]
-
96-well microplates: Clear-bottom plates are required for absorbance reading.
-
Multi-well spectrophotometer (plate reader).
Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: After incubation, replace the medium with fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls. The final volume in each well should be 100 µL. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Following the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[6][7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.[6][7] During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[6][7]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1][8] A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol for Suspension Cells
The protocol for suspension cells is similar, with the main difference being the handling of cells during medium changes and MTT addition. Centrifugation of the plate at a low speed (e.g., 500 x g for 5 minutes) is required to pellet the cells before aspirating the supernatant.
Experimental Workflow
The following diagram outlines the key steps in the MTT assay for assessing mitochondrial function.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
In situ localization of Triphenylformazan crystals in cells and tissues.
Application Notes: In Situ Localization of Triphenylformazan Crystals
Introduction
The in situ localization of this compound (TPF) crystals is a widely utilized technique in cell biology and toxicology to assess cellular metabolic activity. TPF crystals are the colored, insoluble end-products resulting from the reduction of tetrazolium salts, most notably 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1][2] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[2] Consequently, the presence and quantity of these intracellular formazan (B1609692) crystals serve as a reliable indicator of cell viability, proliferation, and cytotoxicity.
Principle of Tetrazolium Salt Reduction
The fundamental principle of the assay is the enzymatic conversion of a soluble, yellow tetrazolium salt (like MTT) into an insoluble, purple this compound precipitate.[3] This bioreduction is catalyzed by dehydrogenase enzymes and reducing agents like NADH and NADPH, which are abundant in viable cells.[4][5] While initially thought to be exclusively a measure of mitochondrial activity via succinate (B1194679) dehydrogenase, it is now understood that MTT reduction also occurs in other cellular compartments, including the cytoplasm, the endoplasmic reticulum, and at the plasma membrane.[4][5] The resulting water-insoluble formazan crystals accumulate within the cell, often in association with lipid droplets, and can be visualized directly by microscopy.[6][7]
Applications
The formation of TPF crystals is a cornerstone of various assays with broad applications in research and drug development:
-
Cell Viability and Proliferation Assays : Quantifying the number of living, metabolically active cells in response to growth factors, cytokines, or nutrients.
-
Cytotoxicity Assays : Evaluating the toxic effects of chemical compounds, drugs, or environmental stressors on cell lines or primary cells.[1]
-
Drug Discovery and Screening : High-throughput screening of compound libraries to identify substances that inhibit or enhance cell proliferation.
-
Histochemistry : Assessing metabolic activity directly in tissue sections to identify regions of cellular viability or damage.[8][9]
Visualization and Data Presentation
Biochemical Pathway of MTT Reduction
The conversion of MTT to this compound is a key indicator of cellular metabolic health. The process involves the uptake of the positively charged MTT salt, driven by the plasma membrane potential, and its subsequent reduction by cellular dehydrogenases.[4]
Caption: Biochemical reduction of MTT to insoluble formazan crystals in viable cells.
Experimental Protocols
Protocol 1: In Situ TPF Crystal Formation and Visualization in Adherent Cells
This protocol details the steps to induce and visualize formazan crystals in cultured adherent cells.
Materials:
-
Adherent cells cultured in 96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS. Prepare, filter-sterilize, and store protected from light at 4°C (short-term) or -20°C (long-term).[10]
-
Inverted microscope
Experimental Workflow:
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
How to troubleshoot formazan crystal solubilization in MTT assay.
This guide provides solutions to common issues encountered during the formazan (B1609692) crystal solubilization step of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my formazan crystals not dissolving completely?
Incomplete solubilization is a frequent issue and can stem from several factors:
-
Inappropriate Solvent: The chosen solvent may not be effective for your cell type or the quantity of formazan produced. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent, but alternatives like acidified isopropanol (B130326) or solutions containing sodium dodecyl sulfate (B86663) (SDS) may be necessary for resistant cell lines.[1][2][3]
-
Insufficient Solvent Volume: The volume of the solubilizing agent may be inadequate to dissolve the amount of formazan produced, especially in wells with high cell density.[1][4] Consider increasing the solvent volume.
-
Inadequate Mixing: Gentle but thorough mixing is crucial. Without proper agitation, the solvent may not reach all the crystals. Using an orbital shaker for 15-30 minutes or gentle pipetting can improve dissolution.[1][2]
-
Low Temperature: Solubilization can be slower at cooler temperatures. Incubating the plate at 37°C may shorten the time required for complete dissolution.[5]
-
High Cell Density: An excessive number of cells will produce a large amount of formazan that can be difficult to dissolve.[4][6] It is crucial to optimize cell seeding density to ensure it falls within the linear range of the assay.[6][7]
Q2: What is the best solvent for dissolving formazan crystals?
There is no single "best" solvent, as the optimal choice can depend on the cell line and experimental conditions.[3] However, some are more commonly and effectively used than others.
-
Dimethyl Sulfoxide (DMSO): Widely used due to its excellent solubilizing properties.[1][2] For best results, use pure, anhydrous DMSO.[1]
-
Acidified Isopropanol: An effective alternative, typically containing around 0.04 N hydrochloric acid (HCl). The acidic environment enhances formazan solubility and stability.[1][8]
-
Sodium Dodecyl Sulfate (SDS): Often used in a solution with HCl (e.g., 10% SDS in 0.01 M HCl).[1][4] SDS helps lyse cells, which can improve the release and solubilization of formazan. This method often allows for adding the solubilizer directly to the culture medium, eliminating an aspiration step.[9][10]
-
Buffered DMF or DMSO with SDS: Solutions containing 5% SDS in buffered Dimethylformamide (DMF) or DMSO have been shown to provide rapid and complete solubilization, especially for bacterial MTT assays.[11][12]
Q3: I'm losing formazan crystals when I aspirate the medium. What can I do?
This is a common problem, especially with loosely adherent or suspension cells.
-
Centrifugation: Before aspiration, centrifuge the plate (e.g., 1,000 x g for 5 minutes) to pellet the cells and formazan crystals, making the supernatant easier to remove without disturbing them.[1][13]
-
Careful Aspiration: Aspirate the medium slowly and gently from the side of the well, avoiding the cell layer at the bottom.[10]
-
Leave Residual Medium: It is acceptable to leave a small amount of medium (e.g., ~10 µL) in the well to avoid disturbing the crystals.[10]
-
No Aspiration Method: Use a solubilization solution that can be added directly to the culture medium, such as one containing SDS.[2][9][10] This eliminates the aspiration step altogether, preventing any loss of crystals.
Q4: My replicate wells show high variability. Could solubilization be the cause?
Yes, inconsistent solubilization is a major cause of high variability.[1]
-
Uneven Mixing: Ensure every well is mixed with the same consistency. An orbital shaker is recommended over manual pipetting to ensure uniformity.[2]
-
Bubble Formation: Pipetting up and down to mix can introduce bubbles, which interfere with absorbance readings.[2][9] If using a detergent like SDS, gentle mixing is key. If bubbles form, they can sometimes be dissipated with a gentle heat gun.[9]
-
"Edge Effect": Wells on the periphery of the plate are prone to evaporation, which can concentrate reagents and affect results. To mitigate this, avoid using the outer wells for samples and instead fill them with sterile PBS or medium to create a humidity barrier.[13]
-
Incomplete Solubilization: Check wells microscopically before reading to ensure all formazan crystals have dissolved.[1] If crystals remain, continue incubating or mixing.[5]
Q5: How long should I incubate with the solubilizing agent?
Incubation time depends on the solvent, cell type, and amount of formazan.
-
DMSO/Isopropanol: Often requires 15-30 minutes of shaking at room temperature.[1] Some protocols suggest a few minutes to a couple of hours in the dark.[2][14]
-
SDS-based Solutions: These often require longer incubation periods, sometimes for several hours or overnight at 37°C.[4][5][9]
-
Visual Confirmation: The best practice is to visually inspect the wells with a microscope to confirm that all purple crystals are dissolved before measuring absorbance.[1][15]
Data Presentation
Table 1: Common Formazan Solubilization Solutions
| Solubilizing Agent | Composition | Typical Incubation | Key Advantages | Considerations |
| DMSO | 100% Dimethyl Sulfoxide | 10-30 min at RT | Fast, effective, widely used.[2] | Can be cytotoxic; requires media removal which risks crystal loss.[1][9] |
| Acidified Isopropanol | Isopropanol with ~0.04 N HCl | 15-30 min at RT | Effective alternative to DMSO; acid stabilizes the color.[1] | Pungent odor; requires media removal.[2] |
| SDS/HCl Solution | 10% SDS in 0.01 M HCl | 2 hours to overnight at 37°C | Can be added directly to media, avoiding aspiration step and crystal loss.[4][9][10] | Longer incubation time; detergent can cause bubbles if mixed vigorously.[9][16] |
| SDS in Buffered DMF/DMSO | 5% SDS in buffered DMF or DMSO (pH 10) | Fast | Provides rapid and complete solubilization of both cells and formazan.[11][12] | Primarily optimized for bacterial assays but may be adapted.[11] |
Experimental Protocols
Standard MTT Assay Protocol (Adherent Cells)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[1][6] Incubate for 24 hours (or until adhered) at 37°C with 5% CO₂.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the test compound at various concentrations. Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Carefully aspirate the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1][13]
-
MTT Incubation: Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are clearly visible under a microscope.[1][13]
-
Formazan Solubilization:
-
Method A (DMSO/Isopropanol): Carefully aspirate the MTT solution without disturbing the crystals.[1] Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well.[13]
-
Method B (SDS/HCl): Add 100 µL of the SDS/HCl solubilizing solution directly to each well containing the culture medium and MTT.[2][4]
-
-
Dissolution & Absorbance Reading:
-
Measure Absorbance: Read the absorbance at a wavelength between 550-600 nm (typically 570 nm). A reference wavelength of >630 nm is often used to subtract background absorbance.[1][5]
Visualizations
MTT Assay Experimental Workflow
Caption: General experimental workflow for the MTT cell viability assay.
Troubleshooting Formazan Solubilization
Caption: A decision tree for troubleshooting incomplete formazan solubilization.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Your MTT Assay the Right Choice? [promega.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Formazan Dissolution for Bacterial MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. atcc.org [atcc.org]
- 16. solvent for formazan crystals in MTT assay - Cell Biology [protocol-online.org]
Common sources of interference in Triphenylformazan-based assays.
Welcome to the Technical Support Center for Triphenylformazan-Based Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential sources of interference in widely used cell viability and cytotoxicity assays such as MTT, XTT, and INT.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound-based assays?
These colorimetric assays assess cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce tetrazolium salts (like MTT, XTT, or INT) to a colored formazan (B1609692) product.[1] The amount of formazan produced is generally proportional to the number of metabolically active, and therefore viable, cells.[2] For MTT, the resulting formazan is insoluble and requires a solubilization step, while XTT and other water-soluble tetrazolium salts (WSTs) produce a soluble formazan, simplifying the protocol.[1][3]
Q2: What are the most common signs of interference in my assay results?
Common indicators of interference include:
-
High background absorbance: Significant color development in cell-free wells (media only or compound-only controls).[4]
-
Overestimation of cell viability: Test compounds may directly reduce the tetrazolium salt, leading to a false positive signal that suggests higher viability than is accurate.[5][6]
-
Underestimation of cell viability: The test compound may inhibit the cellular reductases responsible for formazan production or interfere with the absorbance reading of the formazan product.[2]
-
Inconsistent and non-reproducible results: High variability between replicate wells can be a sign of interference.[5]
Q3: Can components of the cell culture medium interfere with the assay?
Yes, several common media components can interfere with this compound-based assays:
-
Phenol (B47542) Red: This pH indicator has an absorbance spectrum that can overlap with that of formazan, potentially leading to inaccurate readings.[7] It is recommended to use phenol red-free medium during the assay incubation step.[7][8]
-
Serum: Components in serum can interact with tetrazolium salts or influence their reduction, leading to skewed results.[3][4] Performing the assay in serum-free medium is advisable.[4]
-
Reducing Agents: Media may contain reducing agents like ascorbic acid or thiol-containing compounds (e.g., L-cysteine) that can directly reduce the tetrazolium salt, causing high background.[6][9]
Troubleshooting Guides
Issue 1: High Background Absorbance in Control Wells
High background absorbance in wells without cells can be caused by several factors.
Troubleshooting Steps:
-
Perform a Cell-Free Interference Test: This control experiment helps determine if your test compound directly reduces the tetrazolium salt.[5]
-
Check for Microbial Contamination: Bacteria or yeast can reduce tetrazolium salts, leading to false-positive signals.[7] Visually inspect plates for any signs of contamination.
-
Use Phenol Red-Free Medium: To avoid spectral interference, switch to a medium without phenol red during the assay incubation.[7]
-
Use Serum-Free Medium: To prevent interference from serum components, use a serum-free medium during the assay incubation.[4]
Experimental Protocol: Cell-Free Interference Test
-
Prepare a 96-well plate.
-
In triplicate, add cell culture medium to the wells.
-
Add your test compound at the same concentrations used in your cell-based assay.
-
Include wells with medium only (no compound) as a negative control.
-
Add the tetrazolium reagent (e.g., MTT, XTT) to all wells.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.[5]
-
If using MTT, add the solubilization solution (e.g., DMSO).[5]
-
Read the absorbance at the appropriate wavelength.[5]
A significant, dose-dependent increase in absorbance in the wells with the test compound compared to the medium-only control confirms direct interference.[5]
Issue 2: Test Compound is Colored or Changes Color
Colored compounds can interfere with the absorbance reading of the formazan product.
Troubleshooting Steps:
-
Measure the Absorbance Spectrum of the Compound: Determine if the compound absorbs light at or near the wavelength used to measure formazan (typically 570 nm for MTT and 450-500 nm for XTT).[10]
-
Include a "Compound Alone" Control: For each concentration of your test compound, include control wells with the compound in media but without cells. Subtract the absorbance of these wells from your experimental wells. Note that this correction may not be entirely accurate if the compound's absorbance changes upon interaction with cells.[5]
-
Consider Alternative Assays: If the color interference is significant, consider using a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[11][12]
Issue 3: Inconsistent or Non-Reproducible Results
Variability in results can stem from several sources of interference.
Troubleshooting Steps:
-
Evaluate for Direct Compound Interference: As detailed above, check if your compound directly reduces the tetrazolium salt or has interfering color.
-
Assess for Antioxidant Properties: Compounds with antioxidant properties, especially those containing thiol groups, are known to reduce tetrazolium salts.[6] If your compound is a known antioxidant, be highly suspicious of interference.
-
Consider Nanoparticle Interference: Engineered nanoparticles can interfere with these assays by reducing the tetrazolium salt or binding to the formazan product.[13]
-
Switch to an Alternative Assay: If interference is confirmed and cannot be easily corrected, using an orthogonal assay method is the most reliable solution.[11]
Data Presentation: Common Interfering Compounds
| Compound Class | Examples | Type of Interference | Assay(s) Affected | Reference(s) |
| Antioxidants (Thiol-containing) | N-acetyl-L-cysteine, β-mercaptoethanol, Dithiothreitol | Direct reduction of tetrazolium salt (False Positive) | MTT | [6] |
| Flavonoids & Polyphenols | Quercetin, (-)-epigallocatechin-3-gallate (EGCG), Resveratrol | Direct reduction of tetrazolium salt (False Positive) | MTT | [2][14] |
| Vitamins | Vitamin E isomers (tocotrienols, α-tocopherol), L-ascorbic acid | Direct reduction of tetrazolium salt (False Positive) | MTT | [6][14] |
| Colored Compounds / Chemotherapeutics | Doxorubicin, Epirubicin, Paclitaxel, Cisplatin | Spectral overlap with formazan (False Positive/Negative) | MTT | [2][10] |
| Porphyrin-Related Compounds | Zinc Protoporphyrin (ZnPP) | Decreased color response of formazan | MTT | [15] |
| Nanomaterials | Carbon nanotubes, Manganese particles | Direct reduction of tetrazolium salt or binding to formazan | MTT, WST-1 | [13][16] |
| Permeabilizing Agents | Triton X-100, EDTA | Artificially increased assay score in compromised outer membranes | MTT | [17] |
Visualizing Workflows and Pathways
Below are diagrams illustrating key experimental workflows and the mechanism of this compound-based assays.
Caption: Workflow for a standard MTT assay with adherent cells.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. blog.quartzy.com [blog.quartzy.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 12. Is Your MTT Assay the Right Choice? [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for maximal Triphenylformazan formation.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for maximal Triphenylformazan (TPF) formation in cell viability assays, such as the MTT assay.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for the MTT assay?
A typical incubation time with the MTT reagent is between 1 to 4 hours.[1][2][3] However, this can vary significantly depending on the cell type and experimental conditions. Some cell types may require longer incubation periods, potentially up to 24 hours, to produce a sufficient amount of formazan (B1609692) crystals.
Q2: Why is optimizing the incubation time crucial?
Optimizing the incubation time is critical for obtaining accurate and reproducible results. Insufficient incubation can lead to low absorbance readings due to inadequate formazan production.[1] Conversely, excessively long incubation times can lead to cytotoxicity from the MTT reagent itself, resulting in falsely low viability readings.[2] The goal is to find the linear range where the absorbance is directly proportional to the number of viable cells.
Q3: How does cell type and density affect the optimal incubation time?
Different cell lines exhibit varying metabolic rates, which directly impacts the rate of MTT reduction to formazan.[4] Faster-growing, more metabolically active cells will produce formazan more quickly. Cell density is another critical factor; a higher number of viable cells will generate a detectable signal faster.[1][5] It is essential to determine the optimal cell seeding density for each cell line to ensure the assay is performed within the linear range.[1]
Q4: Can components in the culture medium interfere with the assay?
Yes, several components can interfere with the MTT assay. Phenol (B47542) red, a common pH indicator in culture media, can affect absorbance readings.[1][6] It is often recommended to use a phenol red-free medium during the MTT incubation step.[1] Serum components can also interfere with tetrazolium reduction.[1][7] Using a serum-free medium during the assay incubation can help mitigate this issue.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Absorbance Readings | Insufficient incubation time. | Increase the incubation time with the MTT reagent. A typical starting point is 1-4 hours, but some cell lines may require longer.[1] |
| Low cell density. | Optimize the cell seeding density. Perform a cell titration experiment to find the linear range for your specific cell line. A common range is 1,000 to 100,000 cells per well in a 96-well plate.[1] | |
| Cells are not proliferating optimally. | Ensure cells are in the logarithmic growth phase and have not been over-passaged. Check culture conditions such as medium, temperature, humidity, and CO2 levels.[1][9] | |
| High Variability Between Replicates | Inconsistent incubation times. | Standardize all incubation times for cell seeding, compound treatment, and reagent addition across all experiments.[1][7] |
| Incomplete solubilization of formazan crystals. | Ensure thorough mixing after adding the solubilizing agent. An orbital shaker can be used. Allow sufficient time for complete dissolution, which can range from a few hours to overnight.[7][9] | |
| High Background Absorbance | Microbial contamination. | Visually inspect plates for any signs of bacterial or yeast contamination, which can reduce the MTT reagent.[1] |
| Interference from test compounds. | Test for direct reduction of MTT by the compound in a cell-free system.[2] | |
| Phenol red in the medium. | Use phenol red-free medium during the MTT incubation step.[1] |
Experimental Protocols
Protocol: Optimization of Incubation Time
This protocol outlines the steps to determine the optimal MTT incubation time for a specific cell line.
-
Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 5,000, 10,000, 20,000, 40,000, and 80,000 cells/well) in triplicate. Include wells with medium only as a blank control.
-
Cell Culture: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment and recovery.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Time-Course Incubation: Incubate the plate and measure the absorbance at different time points (e.g., 1, 2, 3, 4, 6, and 24 hours).
-
Formazan Solubilization: At each time point, add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.[1][7]
-
Absorbance Measurement: Incubate the plate in the dark for at least 2 hours to allow for complete dissolution of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the incubation time for each cell density. The optimal incubation time is the point within the linear range of the curve that provides a robust signal without reaching a plateau.
Visualizations
Caption: A flowchart of the major steps in a typical MTT assay.
Caption: A decision-making flowchart for the optimization process.
Caption: The biochemical pathway of MTT reduction in viable cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. youtube.com [youtube.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Effect of pH and temperature on Triphenylformazan assay results.
Welcome to the technical support center for Triphenylformazan (TPF) and other tetrazolium salt-based assays (e.g., MTT, XTT, WST-1). This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the critical effects of pH and temperature on your experimental results.
Troubleshooting Guides
Incorrect pH and temperature are common sources of error in formazan-based assays. These parameters can affect cellular metabolic rates, enzyme activity, reagent stability, and the optical properties of the final formazan (B1609692) product. The following table outlines common problems, their potential causes related to pH and temperature, and recommended solutions.
| Problem | Potential Cause (pH or Temperature Related) | Recommended Solution |
| High Background Signal | 1. High pH of Culture Medium: Culture medium at an elevated pH can promote the spontaneous, non-enzymatic reduction of the tetrazolium salt.[1] | Maintain culture medium at a physiological pH (typically 7.2-7.4). Consider using phenol (B47542) red-free medium, as its color can interfere with absorbance readings and is pH-dependent.[2] |
| 2. High Incubation Temperature: Temperatures significantly above 37°C can cause chemical reduction of the tetrazolium salt, independent of cellular metabolic activity.[3] | Ensure the incubator is accurately calibrated to 37°C. Avoid placing plates on hot surfaces. | |
| Low Absorbance / Weak Signal | 1. Suboptimal Incubation Temperature: Incubation at temperatures below 37°C will slow the rate of enzymatic reduction of the tetrazolium salt by cellular dehydrogenases. | Calibrate your incubator to ensure a stable temperature of 37°C throughout the incubation period.[1][4] |
| 2. Incorrect pH of Solubilization Buffer: The absorption spectrum of formazan is pH-dependent. If the final solution is too acidic, the absorbance maximum can shift, leading to underestimation when reading at the standard wavelength.[5][6] | For MTT assays, ensure the solubilization buffer has the correct pH. Some protocols recommend an acidic solvent (pH 4.7)[1][7], while others suggest adding a buffer to raise the final pH to 10.5 to overcome density-dependent effects and stabilize the peak absorbance at 570 nm.[5][6] | |
| Inconsistent Results / High Well-to-Well Variability | 1. Temperature Gradients Across Plate: "Edge effects" can occur where outer wells are subject to greater temperature fluctuations, leading to different reaction rates compared to inner wells.[2][8] | Equilibrate plates and reagents to the proper temperature (e.g., room temperature or 37°C) before use.[2] Fill outer wells with sterile media or PBS and do not use them for experimental data points to create a thermal buffer.[8] |
| 2. Formazan Crystal Instability: The stability of the dissolved formazan product can be compromised by incorrect pH, particularly acidic conditions.[9] | Ensure the pH of the solubilization solution is optimized for stability. For overnight solubilization, an SDS-HCl solution is often used.[10] Read the plate within a consistent and validated timeframe after solubilization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for incubating cells with the tetrazolium reagent?
The standard and optimal incubation temperature is 37°C.[1][4] This temperature is essential for maintaining normal cellular metabolism, which drives the enzymatic reduction of the tetrazolium salt to formazan. Temperatures that are too low will decrease the reaction rate and lead to a weaker signal, while temperatures significantly higher than 37°C can induce cellular stress and promote non-enzymatic reduction of the reagent.[3]
Q2: How does pH affect the reduction of the tetrazolium salt?
The pH of the assay environment is critical at multiple stages. The tetrazolium salt solution should be prepared in a physiologically balanced buffer, such as PBS at pH 7.4, to ensure compatibility with the cells.[1][7] An overly alkaline environment (pH > 9.5) can lead to the chemical reduction of the tetrazolium salt, creating a high background signal independent of cell viability.[3]
Q3: My formazan absorbance readings are inconsistent. Could pH be the cause?
Yes. The absorption spectrum of the this compound product is highly dependent on pH.[5][6] At high cell densities, increased metabolic activity can lead to a localized drop in pH. This acidic environment can cause the absorbance maximum to shift from ~570 nm to a dual peak with a second maximum appearing around 510 nm.[5] Reading only at 570 nm under these conditions will underestimate the amount of formazan and, consequently, the number of viable cells. To correct this, some protocols recommend adding a buffer (e.g., to a final pH of 10.5) to the solubilized formazan to standardize the absorption spectrum across all wells.[5][6]
Q4: Can I leave my formazan crystals dissolving overnight? How do temperature and pH affect this step?
Yes, overnight solubilization is a common practice, particularly when using a solution of 10% SDS in 0.01 M HCl.[10][11] This is typically done in a humidified incubator at 37°C.[4] The stability of the dissolved formazan is pH-dependent; it is less stable in acidic solutions.[9] Therefore, the choice of solvent is critical. While an acidic isopropanol (B130326) solution is also used, the resulting color is reported to be stable for only a few hours at room temperature.[10] Using a well-buffered solubilization agent is key to ensuring the signal remains stable overnight.
Experimental Protocols
Standard Protocol for an MTT-based this compound Assay
This protocol outlines the key steps for a typical cell viability assay where temperature and pH are critical for success.
1. Reagent Preparation:
-
MTT Solution: Dissolve MTT (Thiazolyl Blue Tetrazolium Bromide) powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[1][7] Ensure the DPBS is at a physiological pH of 7.4. Filter-sterilize the solution and store it protected from light at 4°C.
-
Solubilization Solution (Acidic SDS): Prepare a solution of 10% (w/v) Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[11] Alternatively, a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS can be prepared and adjusted to pH 4.7.[1][7] Store at room temperature. If a precipitate forms, warm to 37°C to redissolve.
2. Assay Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Expose cells to the test compound for the desired duration.
-
MTT Incubation:
-
Before adding MTT, ensure the plate is at 37°C.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (for a 100 µL culture volume).
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[1] The optimal time depends on the cell type and metabolic rate.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium from the wells. Be careful not to disturb the formazan crystals or the attached cells.
-
Add 100-150 µL of the Solubilization Solution to each well to dissolve the purple formazan crystals.[11]
-
Mix thoroughly on an orbital shaker for 15 minutes or allow the plate to stand overnight in the incubator.[4][12]
-
-
Data Acquisition:
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows for troubleshooting and performing formazan assays.
Caption: Troubleshooting workflow for pH and temperature-related issues.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of temperature and pH on the nonenzymatic reduction of triphenyltetrazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Effects of the pH dependence of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide-formazan absorption on chemosensitivity determined by a novel tetrazolium-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Effects of the pH dependence of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide-formazan absorption on chemosensitivity determined by a novel tetrazolium-based assay. | Semantic Scholar [semanticscholar.org]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
How to correct for background absorbance in Triphenylformazan quantification.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers correct for background absorbance in Triphenylformazan (TPF)-based cell viability and cytotoxicity assays, such as the MTT, XTT, and WST-1 assays.
Frequently Asked Questions (FAQs)
Q1: What is background absorbance and why is it critical to correct for it?
Background absorbance, or "noise," refers to any signal measured by the spectrophotometer that is not generated by the cellular reduction of the tetrazolium salt. This non-specific absorbance can artificially inflate the final readings, leading to an inaccurate assessment of cell viability. Correcting for this background is essential for obtaining reliable and reproducible data. Common sources of background noise include the culture medium itself (especially if it contains phenol (B47542) red), serum components, microbial contamination, or interference from the test compounds.[1][2]
Q2: My blank wells (containing only culture medium and the assay reagent) show high absorbance. What are the likely causes?
High background in cell-free wells can stem from several factors:
-
Reagent Degradation: Tetrazolium salts like MTT are sensitive to light and moisture.[1] Improper storage can lead to degradation and spontaneous reduction, causing high background absorbance.[1][3]
-
Culture Medium Components: Phenol red, a common pH indicator in culture media, absorbs light in the same range as formazan (B1609692), which can interfere with readings.[4][5] Additionally, other media components like vitamins and glucose can contribute to the non-enzymatic reduction of the tetrazolium salt.[6]
-
Microbial Contamination: Bacteria or yeast in the culture medium can metabolize the tetrazolium salt, leading to a false-positive signal.[1][2] Always use aseptic techniques and visually inspect plates for contamination.[1][2]
-
Incubation Conditions: Extended incubation times or exposure of the assay reagents to light can increase the spontaneous reduction of the tetrazolium salt, resulting in higher background.[3][7]
Q3: How do I correct for interference from my test compound?
Test compounds can interfere by either absorbing light at the same wavelength as formazan or by directly reducing the tetrazolium salt non-enzymatically.[1][7]
To correct for this, you must set up a specific control well: "No-Cell Compound Control." This well contains the culture medium, the assay reagent, and your test compound at the same concentration used in the experimental wells, but without any cells.[1][7]
The absorbance value from this control well should be subtracted from the absorbance of the corresponding experimental wells containing cells and the compound.[8] If the interference is significant, consider using an alternative, non-colorimetric viability assay, such as an ATP-based luminescence assay.
Q4: What is the proper procedure for subtracting background absorbance?
The standard method is to use a "Media Blank" or "Background Control" well.[9] This well contains only the cell culture medium and the assay reagent (and formazan solubilization solution, if applicable) but no cells.[10]
The calculation is as follows: Corrected Absorbance = (Absorbance of Sample Well) - (Average Absorbance of Media Blank Wells) [11][12]
For added precision, especially when scattering from precipitated proteins or other debris is a concern, a reference wavelength can be used. The reference wavelength (commonly 630 nm or higher) is one where formazan has minimal absorbance.[1][13] The reading at this reference wavelength is subtracted from the reading at the primary wavelength (e.g., 570 nm for MTT).[1][14]
Troubleshooting Guide: High Background Absorbance
High background absorbance can obscure the true signal from your cells. Use the following flowchart to diagnose and resolve common issues.
Caption: A troubleshooting flowchart to diagnose sources of high background absorbance.
Data Summary Tables
Table 1: Common Sources of Background Absorbance and Mitigation Strategies
| Source of Interference | Potential Cause | Recommended Solution(s) | Citations |
| Culture Medium | Phenol red absorbs light near the formazan wavelength. | Use phenol red-free medium during the assay incubation step. Alternatively, use an acidified solubilization solution to shift the phenol red absorption spectrum. | [4][5][7] |
| Other reducing components (e.g., vitamins). | Always run a "Media Blank" control and subtract its value. | [6] | |
| Serum | Serum albumin and other components can non-enzymatically reduce tetrazolium salts. | Use a serum-free medium during the reagent incubation step. If serum is required, ensure its concentration is consistent across all wells and include it in the blank control. | [1][15] |
| Test Compound | The compound itself is colored or has intrinsic absorbance. | Run a "No-Cell Compound Control" and subtract its value from the treated wells. | [1][7] |
| The compound has reducing or oxidizing properties. | Run a "No-Cell Compound Control." If interference is high, switch to a different viability assay (e.g., ATP-based). | [3][7] | |
| Reagents & Procedure | MTT/WST-1 reagent degradation due to light/improper storage. | Store reagents protected from light and at the recommended temperature. Prepare fresh solutions as needed. | [1][3] |
| Microbial contamination. | Use sterile reagents and aseptic techniques. Visually inspect plates for contamination. | [1][2] | |
| Incomplete formazan solubilization (MTT assay). | Ensure thorough mixing and sufficient volume of a suitable solvent (e.g., DMSO, acidified isopropanol). Use a reference wavelength to correct for light scattering. | [1][16] |
Experimental Protocol: MTT Assay with Background Correction
This protocol outlines the key steps for performing an MTT assay, with an emphasis on setting up the proper controls for background correction.
Workflow for Background Correction in MTT Assay
Caption: Experimental workflow highlighting the setup of control wells for background correction.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate until they adhere and are in the logarithmic growth phase.[2]
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of your test compound. Also, prepare the following control wells:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells with medium containing the same concentration of the compound's solvent (e.g., DMSO) as the treated wells.
-
Media Blank: Medium only, with no cells. This is for background subtraction.[10][9]
-
No-Cell Compound Control: Medium containing the test compound at each concentration used, but no cells. This is to check for compound interference.[1][7]
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (typically 10-20 µL of a 5 mg/mL stock) to each well and incubate for 1-4 hours at 37°C.[1][17] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100-150 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle shaking or pipetting.[1]
-
Absorbance Reading: Measure the absorbance at the primary wavelength (typically 570 nm) and a reference wavelength (optional, but recommended at >630 nm) using a microplate reader.
Principle of TPF Reduction
The assay is based on the enzymatic reduction of a tetrazolium salt by metabolically active cells.
Caption: Cellular enzymes in viable cells reduce tetrazolium salts to colored formazan.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. takarabio.com [takarabio.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. WST-1 Assay Reagent. Cell Proliferation (ready to use) ab155902 | Abcam [abcam.com]
- 12. Calculate Corrected Absorbance [sourcetable.com]
- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 14. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Preventing Abiotic Reduction of Tetrazolium Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the abiotic reduction of tetrazolium salts in your cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is abiotic reduction of tetrazolium salts?
Abiotic reduction, also known as non-enzymatic or chemical reduction, is the conversion of soluble, typically yellow or colorless, tetrazolium salts (like MTT, XTT, WST-1) into colored formazan (B1609692) crystals without the involvement of cellular enzymes. This process is independent of cell viability and metabolic activity, leading to false-positive results that can be misinterpreted as high cell viability or low cytotoxicity.
Q2: What are the primary causes of abiotic tetrazolium salt reduction?
Several factors can contribute to the abiotic reduction of tetrazolium salts in culture media:
-
Reducing Agents in Media: Standard cell culture media often contain reducing agents that can directly reduce tetrazolium salts. Key culprits include ascorbic acid (Vitamin C), cysteine, and glutathione (B108866) (GSH).[1]
-
Test Compounds with Reductive Potential: Many compounds, particularly those with antioxidant properties, can directly reduce tetrazolium salts. This is a common issue with plant extracts, flavonoids, and polyphenols.[2][3]
-
Environmental Factors:
-
Nanoparticles: Certain nanoparticles, such as single-walled carbon nanotubes and some metal oxides, have been shown to reduce tetrazolium salts in the absence of cells.[6]
Troubleshooting Guide
Issue 1: High background absorbance in "media-only" or "no-cell" control wells.
This is a clear indication of abiotic reduction. The following workflow can help you pinpoint the cause.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 6. cellbiolabs.com [cellbiolabs.com]
Best practices for dissolving and handling Triphenylformazan crystals.
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling Triphenylformazan (TPF) crystals. Find troubleshooting guides and FAQs to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: 1,3,5-Triphenylformazan is a colored organic compound that is typically a dark red to purple solid.[1] It is the product of the reduction of a tetrazolium salt, such as 2,3,5-triphenyl-2H-tetrazolium chloride (TTC), by cellular dehydrogenases. This reaction is often used in biochemical assays to determine cell viability and metabolic activity.[2]
Q2: What are the primary safety precautions for handling this compound crystals?
A2: this compound is considered a hazardous substance.[3][4] When handling TPF crystals, it is crucial to:
-
Avoid all personal contact, including inhalation.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]
-
Work in a well-ventilated area, preferably with local exhaust ventilation.[3][6]
-
Prevent dust formation.[5]
-
Store the container tightly closed in a cool, dark place.[7]
Q3: What solvents are recommended for dissolving this compound crystals?
A3: The choice of solvent is critical for accurate and reliable results. Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO): Pure, anhydrous DMSO is highly effective at dissolving formazan (B1609692) crystals.
-
Acidified Isopropanol (B130326): A solution of isopropanol containing a small amount of acid (e.g., 0.04 N HCl) can enhance formazan solubility and stabilize the colored product.
-
Sodium Dodecyl Sulfate (SDS) Solutions: Solutions of SDS (e.g., 5-10%) in buffered dimethylformamide (DMF) or DMSO are also used to effectively dissolve formazan and maintain its stability.[8]
Troubleshooting Guides
Issue 1: Incomplete Dissolution of Formazan Crystals
Symptoms:
-
Visible purple/blue crystals remaining in the well after adding the solubilization solvent.
-
Variable and inconsistent absorbance readings.[9]
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Solvent Volume | Ensure an adequate volume of the solubilization solvent is added to completely cover the crystals. For a 96-well plate, 100-150 µL is typically recommended.[9] |
| Inadequate Mixing | Gently agitate the plate on an orbital shaker for 15-30 minutes to aid dissolution.[9] Alternatively, gently pipette the solution up and down to break up crystal clumps. |
| Improper Solvent Choice | Consider switching to a different solvent system. If using DMSO, ensure it is anhydrous. A combination of DMSO and SDS may improve solubility.[9] |
| Presence of Aqueous Media | For many protocols, it is recommended to remove the cell culture media containing the MTT reagent before adding the solvent, as formazan is not soluble in aqueous solutions.[10] |
Issue 2: Fading Color or Disappearance of Formazan After Solubilization
Symptoms:
-
The deep purple/blue color of the dissolved formazan fades to yellow or disappears over time.[11]
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Lysis Buffer | An inappropriate lysis buffer, such as one with an incorrect pH, can cause the formazan product to degrade.[11] Switching to a well-documented solvent like DMSO or an SDS-based solution is recommended.[11] |
| Light Exposure | The formazan product can be light-sensitive. Protect the plate from light by wrapping it in aluminum foil or keeping it in the dark after adding the solvent. |
| Delayed Absorbance Reading | Read the absorbance within a short timeframe (e.g., within 1 hour) after complete solubilization to prevent signal degradation or solvent evaporation. |
Quantitative Data: Solvent Comparison
| Solvent | Composition | Key Advantages | Considerations |
| DMSO | Dimethyl sulfoxide | Excellent solubilizing power. | Can be cytotoxic at higher concentrations; ensure it is anhydrous. |
| Acidified Isopropanol | Isopropanol with ~0.04 N HCl | Enhances solubility and stabilizes the formazan product. | The acidic nature might interfere with certain experimental conditions. |
| SDS Solution | 5-10% SDS in buffered DMF or DMSO | Effectively dissolves formazan and maintains stability.[12] | Buffering is important to prevent pH-related fluctuations in absorbance.[12] |
Experimental Protocols
Protocol: Dissolving Formazan Crystals in an MTT Cell Viability Assay
This protocol outlines the final steps of a typical MTT assay, focusing on the solubilization of formazan crystals.
Methodology:
-
Incubation with MTT: After treating cells with the compound of interest, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Removal of Media (Optional but Recommended): Carefully aspirate the culture medium containing the MTT reagent from the wells without disturbing the formazan crystals. For loosely adherent cells, centrifugation of the plate before aspiration may be necessary.[13]
-
Addition of Solubilization Solvent: Add 100-150 µL of a suitable solvent (e.g., DMSO, acidified isopropanol, or an SDS-based solution) to each well.
-
Dissolution of Crystals: Place the plate on an orbital shaker and agitate gently for 15-30 minutes, protected from light.[9] Visually inspect the wells to ensure all crystals are dissolved.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader. The typical absorbance maximum for formazan is around 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Visualizations
Experimental Workflow: MTT Assay
Troubleshooting Logic: Incomplete Formazan Dissolution
References
- 1. CAS 531-52-2: 1,3,5-Triphenylformazan | CymitQuimica [cymitquimica.com]
- 2. This compound | 531-52-2 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Impact of serum and phenol red in media on Triphenylformazan assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Triphenylformazan (MTT) assays, specifically concerning interference from serum and phenol (B47542) red in the cell culture media.
Frequently Asked Questions (FAQs)
Q1: How does serum in the culture medium affect MTT assay results?
A1: Serum can significantly interfere with MTT assays in several ways, leading to inaccurate results. Serum components may either enhance or inhibit the reduction of MTT to formazan (B1609692), independent of cellular metabolic activity. Some serum proteins and other components can directly reduce MTT, leading to a false-positive signal and an overestimation of cell viability.[1] Conversely, certain components might inhibit the cellular reductases responsible for formazan production, causing an underestimation of viability. The presence of serum can also alter the morphology of the formazan crystals, changing them from small and scattered to large and clumpy as serum concentration increases.[2][3]
Q2: Can phenol red in the medium interfere with the MTT assay?
A2: Yes, phenol red, a common pH indicator in cell culture media, can interfere with MTT assays.[4][5] The primary issue is that phenol red has an absorbance spectrum that overlaps with that of formazan, particularly around 560-570 nm.[6][7][8] Since the color of phenol red is pH-dependent, changes in the medium's pH due to cellular metabolism can alter its absorbance, introducing variability and inaccuracy into the measurements.[6][9]
Q3: What is the recommended best practice to avoid interference from serum and phenol red?
A3: The most effective way to prevent interference is to perform the MTT incubation step in a serum-free and phenol red-free medium.[4][5][10] This involves aspirating the complete medium from the cells and replacing it with a serum-free, phenol red-free medium containing the MTT reagent for the duration of the incubation period.[11]
Q4: Are there alternative assays if interference from serum or phenol red cannot be avoided?
A4: Yes, several alternative cell viability assays are less susceptible to this type of interference. These include:
-
XTT, MTS, and WST assays: These are also tetrazolium-based assays, but they produce water-soluble formazan products, which can simplify the protocol. However, they may still be subject to some interference from serum components.[12]
-
Resazurin (B115843) (AlamarBlue) assay: This is a fluorescence-based assay where the non-fluorescent resazurin is reduced to the highly fluorescent resorufin (B1680543) by viable cells.[12]
-
ATP assay (e.g., CellTiter-Glo®): This assay measures the amount of ATP present, which is a marker for metabolically active cells. It is known for its high sensitivity and is less prone to interference from colored compounds.[12][13]
-
LDH assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, providing a measure of cytotoxicity rather than viability.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Controls |
| High background absorbance in control wells (no cells) | 1. Direct reduction of MTT by serum components.[1] 2. Phenol red absorbance.[6][7] 3. Contamination of reagents or media. | 1. Use serum-free medium during MTT incubation.[4][5] 2. Use phenol red-free medium for the assay.[5][14] 3. Use fresh, sterile reagents and media. | Media blank (media, MTT, no cells).[4][11] |
| Inconsistent or variable results between replicates | 1. Incomplete dissolution of formazan crystals.[4] 2. pH-dependent color changes of phenol red.[6] 3. Uneven cell seeding. | 1. Ensure complete solubilization of formazan by gentle shaking or pipetting.[4][5] 2. Use a phenol red-free medium or an acidified solubilization solution.[15][16] 3. Ensure a homogenous cell suspension before seeding. | Visually inspect wells for complete formazan dissolution before reading. |
| Overestimation of cell viability | 1. Direct reduction of MTT by serum proteins (e.g., albumin).[1] 2. Test compound directly reduces MTT. | 1. Perform MTT incubation in serum-free medium. 2. Test the compound in a cell-free system with MTT to check for direct reduction.[5] | Compound blank (media, MTT, test compound, no cells).[5] |
| Underestimation of cell viability | 1. Serum components inhibiting cellular reductases. 2. Cytotoxicity of the MTT reagent itself at high concentrations or long incubation times.[16] | 1. Use serum-free medium during MTT incubation. 2. Optimize MTT concentration and incubation time for your specific cell line.[16] | Untreated cell controls to establish baseline viability. |
Quantitative Data Summary
Table 1: Effect of Phenol Red on Absorbance in Cell-Free RPMI Medium
| Medium Composition | Mean Optical Density (OD) at 570 nm |
| RPMI (Phenol Red-Free) | ~0.05 |
| RPMI (with Phenol Red) | ~0.15 |
Data adapted from studies showing the absorbance peak of phenol red around 560 nm, which falls within the typical measurement window for formazan.[7][8]
Table 2: Influence of Serum on MTT Reduction by Quercetin (a flavonoid) in the Absence of Cells
| Serum Concentration (%) | Absorbance at 570 nm (relative to 0% serum) |
| 0 | 1.00 |
| 0.01 | Significantly increased (P < 0.05) |
| 0.156 - 5.0 | Dose-dependent increase |
This table summarizes findings that even very low concentrations of serum can significantly enhance the abiotic reduction of MTT by certain compounds.[2][3] The pattern of formazan crystal formation also changes with increasing serum concentration.[2][3]
Experimental Protocols
Protocol 1: Standard MTT Assay with Adherent Cells (Minimizing Interference)
-
Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Remove the culture medium and add fresh medium (with serum and phenol red) containing the test compounds. Incubate for the desired period.
-
MTT Incubation (Interference Minimization Step):
-
Carefully aspirate the treatment medium from each well, ensuring the cell monolayer is not disturbed.
-
Wash the cells once with 100 µL of sterile phosphate-buffered saline (PBS).
-
Add 100 µL of pre-warmed, serum-free, and phenol red-free medium to each well.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well.
-
-
Absorbance Measurement:
Protocol 2: Control Experiment for Serum Interference (Cell-Free)
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium with varying concentrations of serum (e.g., 0%, 1%, 5%, 10%). Do not add any cells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for the same duration as the cell-based assay (2-4 hours) at 37°C.
-
Solubilization and Measurement: Add 150 µL of the solubilization solvent and measure the absorbance at 570 nm. A significant increase in absorbance with increasing serum concentration indicates direct reduction of MTT by serum components.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. ovid.com [ovid.com]
- 3. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promocell.com [promocell.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. Is Your MTT Assay the Right Choice? [promega.jp]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]
Technical Support Center: Troubleshooting Low Formazan Yield in Viability Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with low formazan (B1609692) yield in common cell viability assays such as MTT, XTT, and WST-1. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no formazan production in my viability assay?
Low formazan yield is a common issue that can stem from several factors, broadly categorized as issues with the cells, the reagents, or the experimental procedure itself. The most frequent causes include:
-
Low Cell Density: An insufficient number of viable, metabolically active cells will result in a low signal.[1]
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Suboptimal Cell Health: Cells that are not in the logarithmic growth phase, are over-confluent, or have a high passage number may exhibit reduced metabolic activity.[1]
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Insufficient Incubation Time: The incubation period with the tetrazolium salt (MTT, XTT, WST-1) may be too short for significant formazan production.[1]
-
Reagent Issues: Improper storage, repeated freeze-thaw cycles, or contamination of the tetrazolium salt solution or the solubilizing agent can lead to reagent degradation and reduced efficacy.[1]
-
Interference from Test Compounds: Some compounds can directly interfere with the assay chemistry, for instance, by having reducing or oxidizing properties that affect formazan formation.[2]
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Culture Medium Components: Phenol (B47542) red and high concentrations of serum in the culture medium can interfere with absorbance readings and the reduction of tetrazolium salts.[1]
Q2: How does cell seeding density affect the outcome of the assay?
Cell seeding density is a critical parameter. Too few cells will produce a signal that is below the detection limit of the plate reader. Conversely, too many cells can lead to nutrient depletion, overcrowding, and a plateau in the signal, which can skew the results.[2] It is crucial to perform a cell titration experiment to determine the optimal seeding density for your specific cell line, where the absorbance reading is within the linear range of detection for the spectrophotometer (typically an absorbance between 0.75 and 1.25 for untreated control cells).[3]
Q3: My formazan crystals are not dissolving completely in the MTT assay. What should I do?
Incomplete solubilization of formazan crystals is a frequent problem in MTT assays and leads to inaccurate, low absorbance readings.[2] To address this:
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Ensure Sufficient Solvent Volume: Use an adequate volume of the solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to fully dissolve the crystals.
-
Thorough Mixing: After adding the solvent, mix thoroughly by gentle pipetting or by using an orbital shaker. Ensure all crystals are visibly dissolved before reading the plate.
-
Choose an Appropriate Solvent: Different cell lines may require different solubilization agents for optimal results. Common solvents include DMSO, acidified isopropanol, and SDS solutions.[4][5]
Q4: Can the incubation time with the tetrazolium salt be optimized?
Yes, the incubation time is a key parameter that should be optimized for each cell type and experimental condition. A typical incubation time is 1-4 hours.[6] Shorter times may not allow for sufficient formazan production, while excessively long incubation periods can lead to cytotoxicity from the reagent itself.[6][7] A time-course experiment can help determine the optimal incubation period that yields a robust signal without compromising cell health.
Q5: Are there alternatives to formazan-based assays if I continue to have issues?
If you consistently face challenges with formazan-based assays, you might consider alternative methods for assessing cell viability, such as:
-
Resazurin (alamarBlue®) Assay: This is another colorimetric assay that measures metabolic activity but often has higher sensitivity and a simpler protocol than MTT.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which is a direct indicator of metabolically active cells.[8]
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LDH Release Assay: This assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Live/Dead Staining with Microscopy or Flow Cytometry: These methods use fluorescent dyes to differentiate between live and dead cells, providing a direct count of viable cells.
Troubleshooting Guides
Issue 1: Low Absorbance Readings Across the Entire Plate
| Possible Cause | Troubleshooting Steps |
| Low Cell Number | Increase the cell seeding density. Perform a cell titration experiment to find the optimal density for your cell line.[1] |
| Poor Cell Health | Use cells in the logarithmic growth phase. Avoid using cells that are over-confluent or have a high passage number.[1] Ensure proper cell culture conditions (media, temperature, CO2). |
| Insufficient Incubation Time | Increase the incubation time with the tetrazolium salt (e.g., from 2 hours to 4 hours). Perform a time-course experiment to determine the optimal incubation period. |
| Degraded Reagents | Prepare fresh tetrazolium salt solution. Avoid repeated freeze-thaw cycles. Store reagents protected from light and at the recommended temperature.[1] |
| Incorrect Wavelength | Ensure the plate reader is set to the correct wavelength for the specific assay (e.g., ~570 nm for MTT, ~450 nm for XTT, ~440 nm for WST-1).[9][10] |
Issue 2: Inconsistent or High Variability in Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently into each well. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier.[1] |
| Incomplete Formazan Solubilization (MTT) | After adding the solubilizing agent, mix each well thoroughly by gentle pipetting or shaking to ensure all formazan crystals are dissolved. |
| Pipetting Errors | Calibrate and use well-maintained pipettes. Be consistent with pipetting technique across all wells. |
| Microbial Contamination | Visually inspect plates for any signs of contamination. Use sterile techniques and reagents.[1] |
Issue 3: High Background Absorbance in "No Cell" Control Wells
| Possible Cause | Troubleshooting Steps |
| Contaminated Media or Reagents | Use fresh, sterile culture medium and assay reagents. |
| Phenol Red Interference | Use a phenol red-free medium during the assay incubation step.[1] |
| Serum Interference | Use a serum-free medium during the tetrazolium salt incubation step.[1] |
| Compound Interference | Test for direct reduction of the tetrazolium salt by your test compound in a cell-free system. |
Quantitative Data Summary
The following tables summarize how key experimental parameters can influence the final absorbance readings in formazan-based assays.
Table 1: Effect of Cell Seeding Density on Absorbance (MTT Assay)
| Cell Density (cells/cm²) | Absorbance (570 nm) with DMSO | Absorbance (570 nm) with Isopropanol | Absorbance (570 nm) with HCl/SDS |
| 3.125 x 10³ | 0.76 | 0.66 | 0.00 |
| 1.156 x 10⁴ | 1.31 | 1.04 | 0.00 |
| 3.125 x 10⁴ | 1.28 | 0.98 | 0.00 |
| 1.156 x 10⁵ | 1.15 | 0.85 | 0.04 |
| 3.125 x 10⁵ | 0.95 | 0.72 | 0.13 |
Data adapted from a study on NIH/3T3 fibroblasts, demonstrating the importance of both cell density and the choice of solubilizing agent.[4][5]
Table 2: General Recommendations for Incubation Times
| Assay Type | Typical Incubation Time | Considerations |
| MTT | 2 - 4 hours | Longer incubation may be required for some cell types but can also lead to cytotoxicity. |
| XTT | 2 - 4 hours | The reaction is continuous, so readings can be taken at multiple time points. |
| WST-1 | 0.5 - 4 hours | Generally more sensitive than MTT and XTT, allowing for shorter incubation times.[10] |
Experimental Protocols
MTT Assay Protocol (for Adherent Cells)
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours (or until cells adhere and reach desired confluency) at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate the plate at 37°C for 2-4 hours, until purple formazan crystals are visible under a microscope.[3]
-
Formazan Solubilization: Aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[11]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Thaw the XTT reagent and the electron coupling reagent in a 37°C water bath. Immediately before use, mix the XTT reagent and the electron coupling reagent (e.g., in a 50:1 ratio, but refer to the manufacturer's instructions).[12]
-
XTT Addition: Add 50 µL of the freshly prepared XTT/electron coupling solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.
WST-1 Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
WST-1 Addition: Add 10 µL of the WST-1 reagent directly to each well containing 100 µL of culture medium.[13]
-
Incubation: Incubate the plate at 37°C for 0.5-4 hours. The optimal incubation time will vary depending on the cell type and density.[10]
-
Absorbance Measurement: Gently shake the plate for 1 minute.[13] Measure the absorbance at approximately 440 nm. A reference wavelength above 600 nm can be used.[10]
Visualizations
Signaling Pathway of Formazan Production
Caption: Cellular reduction of tetrazolium salts to formazan.
Experimental Workflow for Formazan-Based Viability Assays
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]
- 8. 细胞活力和增殖测定 [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
Minimizing variability in Triphenylformazan assay replicates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Triphenylformazan (MTT) assay replicates.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay?
The MTT assay is a colorimetric method used to assess cell viability and metabolic activity. The principle is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of living cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals, typically at a wavelength of 570 nm.
Q2: What are the most common sources of variability in the MTT assay?
Variability in MTT assay replicates can stem from several factors, including:
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Inconsistent cell seeding: Uneven distribution of cells across wells.
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Pipetting errors: Inaccurate dispensing of cells, reagents, or test compounds.
-
Edge effects: Increased evaporation in the outer wells of a microplate.
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Incomplete formazan solubilization: Crystals not fully dissolved before reading absorbance.
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Interference from test compounds: Colored compounds or those with reducing properties can affect absorbance readings.
-
Contamination: Microbial contamination can lead to false-positive signals.
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Incubation time: Inconsistent incubation times for both cell treatment and MTT reduction.
Q3: How do I determine the optimal cell seeding density?
Optimal cell seeding density is crucial for obtaining accurate and reproducible results and should be determined for each cell line. The goal is to ensure cells are in the logarithmic growth phase during the experiment to provide maximum metabolic activity. Seeding densities can range from 1,000 to 100,000 cells per well in a 96-well plate, depending on the cell line. A cell number titration should be performed to find the linear portion of the curve where absorbance is proportional to the cell number, typically yielding an absorbance between 0.75 and 1.25.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and consider using a multichannel pipette for consistency. |
| Pipetting errors | Calibrate pipettes regularly. When adding reagents, do so slowly and consistently across all wells. | |
| Edge effects | Avoid using the outermost wells of the 96-well plate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Incomplete formazan solubilization | Increase the incubation time with the solubilization solvent and ensure adequate mixing on an orbital shaker. Visually confirm the complete dissolution of crystals before reading the plate. Consider switching to a different solvent if the problem persists. | |
| High background absorbance | Contamination of culture medium | Use fresh, sterile reagents. Handle all materials in a laminar flow hood to maintain aseptic conditions. |
| Interference from media components (e.g., phenol (B47542) red, serum) | Use a serum-free medium during the MTT incubation step. If high background persists, consider using phenol red-free media for the assay. Run control wells with medium and MTT but no cells to determine the background absorbance. | |
| Direct reduction of MTT by test compound | Test the compound in a cell-free system by adding it to the medium with the MTT reagent. If a color change occurs, the compound is directly reducing MTT, and an alternative viability assay should be considered. | |
| Low absorbance readings | Cell number is too low | Increase the cell seeding density to be within the linear range of the assay. |
| MTT incubation time is too short | Increase the incubation time with the MTT reagent until purple crystals are visible in the cells under a microscope. This can range from 2 to 4 hours, but may require longer for some cell types. | |
| Cells are not proliferating properly | Ensure optimal culture conditions (medium, temperature, humidity, CO2). Allow adequate recovery time for cells after plating. | |
| MTT reagent toxicity | High concentrations of MTT can be toxic to cells. Optimize the MTT concentration, starting around 0.5 mg/mL, and adjust based on cell metabolic activity. |
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Type | Recommended Seeding Density (cells/well) | Source |
| Leukemic cell lines | 5,000 - 10,000 | |
| Solid tumor cell lines | 1,000 - 15,000 | |
| General recommendation | 1,000 - 100,000 |
Note: These are general guidelines. The optimal seeding density must be determined experimentally for each specific cell line.
Table 2: Optimal Absorbance Reading Parameters
| Parameter | Recommended Value | Source |
| Optimal Wavelength | 570 nm | |
| Alternative Wavelength Range | 550 - 600 nm | |
| Reference Wavelength (for background correction) | 630 nm or 650 nm | |
| Absorbance Range for Untreated Cells | 0.75 - 1.25 O.D. units | |
| Blank (media only) Absorbance | 0.00 - 0.1 O.D. units |
Experimental Protocols
Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours (or until cells adhere and reach the desired confluency) at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, carefully aspirate the medium containing the compound. Add 50 µL of serum-free medium to each well to wash the cells. Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Mixing: Wrap the plate in foil and place it on an orbital shaker for at least 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance. Read the plate within 1 hour of adding the solubilization solvent.
Protocol for Suspension Cells
-
Cell Seeding and Treatment: Seed cells and add the test compound as described for adherent cells.
-
MTT Addition: After the treatment period, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Centrifugation: Centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells and formazan crystals.
-
Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.
-
Formazan Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.
-
Mixing: Gently pipette the solution up and down to ensure complete solubilization of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Visualizations
Caption: Experimental workflow for the this compound (MTT) assay.
Caption: Cellular mechanism of MTT reduction to formazan.
Caption: Troubleshooting decision tree for high replicate variability.
Validation & Comparative
Validating Triphenylformazan-Based Cell Viability Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, robust and reliable cell viability data is paramount. Triphenylformazan (TPF)-based assays, such as MTT and XTT, are widely used colorimetric methods to assess metabolic activity as an indicator of cell viability. However, proper validation is crucial to ensure the accuracy and reproducibility of experimental results. This guide provides a detailed comparison of TPF-based assays with common alternatives, outlines key validation parameters, and offers experimental protocols to support researchers in making informed decisions for their specific needs.
The Principle of this compound-Based Assays
At their core, TPF-based assays rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells. In viable cells, mitochondrial and cytoplasmic reductases, such as NADH and NADPH, convert the water-soluble tetrazolium salt into a colored, water-insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solution after solubilization.
dot
Principle of this compound-based cell viability assays.
Key Validation Parameters for Cell Viability Assays
To ensure the reliability of a cell viability assay, it is essential to validate several key performance characteristics. These parameters, adapted from the International Council for Harmonisation (ICH) guidelines, provide a framework for assessing the quality of the assay.[1][2][3]
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity & Range | The ability of the assay to produce results that are directly proportional to the concentration of the analyte (i.e., the number of viable cells) within a given range. | A linear relationship between cell number and absorbance with a correlation coefficient (R²) ≥ 0.98.[4] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV%). | Intra-assay CV% < 10%; Inter-assay CV% < 15%. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by comparing the results to a reference standard or by recovery studies. | Recovery of 80-120% of the expected value. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as the vehicle for a test compound or components of the culture medium. | No significant interference from common vehicle solvents (e.g., DMSO) at typical working concentrations. |
| Limit of Detection (LOD) | The lowest number of cells that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest number of cells that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
Comparison of Common Cell Viability Assays
While TPF-based assays are popular, several alternatives offer distinct advantages. The choice of assay should be based on the specific experimental needs, cell type, and available equipment.
| Assay | Principle | Detection | Advantages | Disadvantages |
| MTT | Reduction of MTT to insoluble purple formazan by mitochondrial reductases.[5][6] | Colorimetric (Absorbance at ~570 nm) | Inexpensive, well-established.[7] | Requires a solubilization step, which can introduce variability; formazan crystals can be toxic to cells.[7][8] |
| XTT | Reduction of XTT to a water-soluble orange formazan product. | Colorimetric (Absorbance at ~450 nm) | No solubilization step required, allowing for kinetic monitoring.[9] | Generally less sensitive than MTT.[9] |
| Resazurin (B115843) (AlamarBlue) | Reduction of non-fluorescent blue resazurin to fluorescent pink resorufin (B1680543) by viable cells.[10] | Fluorometric (Ex/Em ~560/590 nm) or Colorimetric | Highly sensitive, non-toxic to cells, allowing for long-term studies and multiplexing.[10][11] | Can be sensitive to environmental factors; potential for interference from compounds that absorb light in the same range.[12] |
| ATP-Based (e.g., CellTiter-Glo) | Luciferase-based detection of ATP, which is present in metabolically active cells.[13][14] | Luminescence | Very high sensitivity, rapid (add-mix-read format), wide linear range.[13][15] | Requires a luminometer; relatively more expensive.[15] |
Experimental Protocols
Detailed and consistent protocols are critical for obtaining reproducible results. Below are generalized protocols for the discussed assays. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
MTT Assay Protocol[5][6][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound for the desired duration. Include vehicle-only controls.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
XTT Assay Protocol[9][17][18]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., 1 mL of electron coupling reagent to 6 mL of XTT reagent).[16]
-
XTT Addition: Add 50-70 µL of the prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used for background correction.[16]
Resazurin Assay Protocol[11][12][19]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Resazurin Addition: Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and add 10-20 µL to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence/Absorbance Reading: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm. Alternatively, absorbance can be measured at 570 nm.
ATP-Based Assay Protocol (e.g., CellTiter-Glo)[14][15][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol in an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Equilibration: Allow the plate and the ATP assay reagent to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Workflow and Decision Making
The selection and validation of a cell viability assay is a systematic process. The following workflow can guide researchers through this process.
dot
Workflow for cell viability assay selection and validation.
Conclusion
Validating a this compound-based cell viability assay is a critical step in ensuring the integrity of your research data. By carefully considering the key validation parameters of linearity, precision, and accuracy, and by understanding the comparative advantages and disadvantages of alternative methods, researchers can select and implement the most appropriate assay for their needs. The detailed protocols and workflows provided in this guide serve as a starting point for establishing a robust and reliable cell viability assessment in your laboratory. Remember that optimization for your specific cell line and experimental conditions is essential for achieving the highest quality results.
References
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. cell-easy.com [cell-easy.com]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. biotium.com [biotium.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. tribioscience.com [tribioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. ATP cell viability assay | RE-Place [re-place.be]
- 16. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide: Triphenylformazan (MTT/TTC) vs. Resazurin (alamarBlue) Cell Viability Assays
In the realm of cellular and molecular biology, the accurate assessment of cell viability and proliferation is paramount for research in drug discovery, toxicology, and cancer biology. Among the various methods available, Triphenylformazan (MTT) and resazurin (B115843) (alamarBlue) assays are two of the most widely used colorimetric and fluorometric techniques, respectively. This guide provides a comprehensive comparison of these two assays, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Principle of the Assays
Both assays indirectly measure cell viability by quantifying the metabolic activity of living cells. The core principle relies on the ability of viable cells to maintain a reducing environment within their cytoplasm and mitochondria.[1]
This compound (MTT) Assay: This colorimetric assay is based on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[2][3] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[4]
Resazurin (alamarBlue) Assay: This assay utilizes the blue, cell-permeable, and non-fluorescent dye resazurin. In viable cells, cytosolic, microsomal, and mitochondrial reductases, such as diaphorase, reduce resazurin to the pink, highly fluorescent resorufin (B1680543).[5][6] The amount of resorufin produced can be quantified by measuring either fluorescence or absorbance, which correlates with the number of living cells.[1]
Key Performance Metrics: A Tabular Comparison
| Feature | This compound (MTT/TTC) Assay | Resazurin (alamarBlue) Assay | References |
| Principle | Enzymatic reduction of tetrazolium salt to insoluble formazan. | Enzymatic reduction of resazurin to fluorescent resorufin. | [5] |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (preferred) or Colorimetric (Absorbance) | [4][7] |
| Endpoint | Endpoint assay; requires cell lysis. | Non-endpoint; allows for continuous monitoring. | [8][9] |
| Toxicity | Reagent can be toxic to cells, limiting incubation time. | Generally non-toxic at working concentrations, suitable for long-term studies. | [10][11] |
| Sensitivity | Good, but generally less sensitive than resazurin. Can detect 200-1,000 cells per well. | High sensitivity, can detect as few as 40-50 cells. | [11][12] |
| Workflow | Multi-step: reagent addition, incubation, solubilization, reading. | Simple, homogeneous format: reagent addition, incubation, reading. | [7][10] |
| Multiplexing | Limited due to endpoint nature and potential for spectral overlap. | Highly compatible with other assays for multiplexing. | [8][11] |
| Interference | Can be affected by compounds that alter mitochondrial function or interact with formazan crystals. Phenol red and serum can increase background. | Less prone to interference from nanoparticles but can be affected by compounds that alter reductase activity. | [8][13][14] |
| Cost | Generally less expensive. | Can be more expensive than MTT. | [5] |
Experimental Protocols
This compound (MTT) Assay Protocol
This protocol is a standard guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment and recovery.
-
Compound Treatment: Treat cells with the test compound for the desired exposure period. Include untreated and vehicle-treated controls.
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[8]
-
MTT Addition: Add 10 µL of the MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL.[2]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator until a purple precipitate is visible.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well.[15][16]
-
Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[2][4]
Resazurin (alamarBlue) Assay Protocol
This protocol provides a general framework and should be optimized for specific experimental needs.
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density appropriate for the cell type and experiment duration.
-
Compound Treatment: Treat cells with the test compound for the desired time. Include appropriate controls.
-
Resazurin Reagent Preparation: Prepare a working solution of resazurin (e.g., 0.15 mg/mL in DPBS) and filter-sterilize.[7]
-
Resazurin Addition: Add 10-20 µL of the resazurin working solution to each well (for a final volume of 100-120 µL).[1][7]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. Incubation time may be optimized based on cell type and density.[7]
-
Fluorescence/Absorbance Measurement:
Visualizing the Assays
Signaling Pathways and Experimental Workflows
To better illustrate the mechanisms and procedures of these assays, the following diagrams have been generated using the DOT language.
Caption: MTT Assay Cellular Mechanism.
Caption: Resazurin Assay Cellular Mechanism.
Caption: Comparative Experimental Workflow.
Conclusion
The choice between the this compound (MTT) and resazurin (alamarBlue) assays depends on the specific requirements of the experiment. The MTT assay, while being a cost-effective and well-established method, is an endpoint assay with potential toxicity and a more complex workflow. In contrast, the resazurin assay offers higher sensitivity, a simpler and faster protocol, low toxicity, and the flexibility for kinetic monitoring and multiplexing. For high-throughput screening, studies requiring long-term cell monitoring, or experiments where multiplexing with other assays is desired, the resazurin assay presents a clear advantage. However, for routine cytotoxicity screening where cost is a primary concern, the MTT assay remains a viable option. Researchers should carefully consider the advantages and limitations of each assay to ensure the generation of reliable and reproducible data.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT Assay | AAT Bioquest [aatbio.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. What is the difference between MTT and resazurin? | AAT Bioquest [aatbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What are the advantages of resazurin (alamar blue) assay? | AAT Bioquest [aatbio.com]
- 12. Is Your MTT Assay the Right Choice? [promega.co.uk]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caveats to the use of MTT, Neutral Red, Hoechst and Resazurin to measure silver nanoparticle cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Oops, something's wrong! [tipbiosystems.com]
A Researcher's Guide to Tetrazolium-Based Cell Proliferation Assays: MTT (Triphenylformazan) vs. XTT vs. MTS
For researchers, scientists, and drug development professionals, selecting the appropriate method to measure cell proliferation and viability is a critical decision that can significantly impact experimental outcomes. Tetrazolium-based colorimetric assays are among the most common methods, relying on the metabolic activity of living cells to reduce a tetrazolium salt into a colored formazan (B1609692) product. This guide provides an objective comparison of three widely used assays: the classic MTT assay, which produces an insoluble triphenylformazan, and the second-generation XTT and MTS assays, which generate water-soluble formazans.
The foundational principle of these assays is that dehydrogenase enzymes within the mitochondria of metabolically active cells cleave the tetrazolium ring, yielding a colored formazan product.[1][2] The quantity of this colored product is directly proportional to the number of viable cells in the culture.[3][4] While all three assays operate on this principle, their primary distinction lies in the solubility of the final formazan product, which dictates the subsequent steps in the experimental protocol.
Core Principle: From Tetrazolium Salt to Colored Formazan
The key difference between the assays is whether the resulting formazan is soluble in the aqueous culture medium. The MTT assay produces water-insoluble this compound crystals that must be dissolved in an organic solvent before measurement.[1][5] In contrast, XTT and MTS are newer tetrazolium salts designed to produce water-soluble formazan, thereby simplifying the assay protocol by eliminating the solubilization step.[1][2][6]
Performance Comparison
The choice between MTT, XTT, and MTS assays often depends on the specific requirements of the experiment, such as sensitivity, throughput, and cell type. The following table summarizes the key characteristics and performance metrics of each assay.
| Feature | MTT Assay | XTT Assay | MTS Assay |
| Principle | Reduction of yellow MTT to insoluble purple this compound by mitochondrial dehydrogenases.[4][5] | Reduction of yellow XTT to a water-soluble orange formazan product.[7] | Reduction of MTS to a water-soluble purple formazan in the presence of an electron acceptor.[3][8][9] |
| Formazan Product | Water-insoluble purple crystals.[1] | Water-soluble orange dye.[10] | Water-soluble purple dye.[1] |
| Solubilization Step | Required (e.g., DMSO, SDS, acidified ethanol).[1] | Not required.[2] | Not required.[1][2] |
| Electron Acceptor | Not required. | Typically requires an intermediate electron acceptor like PMS for optimal results.[10][11] | Requires an electron acceptor like PES or PMS.[2][8][12] |
| Measurement Wavelength | ~570 nm (background ~630 nm).[4][5] | ~450 nm (background ~660 nm).[7][13][14] | ~490 nm.[3][8][9] |
| Advantages | Well-established with extensive literature; inexpensive.[15] | Simpler and faster protocol than MTT; higher sensitivity than MTT.[2] | "One-step" assay, convenient for high-throughput screening; stable reagent mixture.[1][6][16] |
| Disadvantages | Multi-step protocol; use of toxic organic solvents; potential for error from incomplete solubilization.[17] | Reagent mixture (XTT/PMS) can be unstable; PMS can be toxic to cells at high concentrations.[6] | Can be more expensive; potential for interference from culture media components.[12][18] |
| Sensitivity | Moderate. Typically detects 200-1,000 cells per well under optimal conditions.[19] | High; generally more sensitive than MTT.[2] | High; comparable to XTT. |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are generalized methodologies for each assay, which should be optimized for specific cell types and experimental conditions.
MTT Assay Protocol (Produces this compound)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL and incubate under appropriate conditions.[20]
-
Compound Treatment: Add test compounds and incubate for the desired exposure period.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[12] Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.[20] A purple precipitate should be visible under a microscope.[20]
-
Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well.[1][8]
-
Measurement: Mix gently to ensure complete solubilization of the formazan crystals.[12] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.[5]
XTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at the optimal density (e.g., 5x10³ to 2x10⁵ cells/well) in 100 µL of culture medium.[10]
-
Compound Treatment: Add test compounds and incubate for the desired period.
-
Reagent Preparation: Prepare the activated XTT solution immediately before use. Thaw the XTT reagent and the electron coupling reagent (e.g., PMS). Mix the two reagents according to the manufacturer's instructions (a common ratio is 50:1 XTT to PMS).[10][14]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[10][13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.[10] The incubation time should be optimized for the specific cell line.
-
Measurement: Gently shake the plate to evenly distribute the color. Measure the absorbance directly at approximately 450 nm using a microplate reader.[13][14]
MTS Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at the desired density (e.g., 5,000-100,000 cells/well) in a final volume of 100 µL.[9][11]
-
Compound Treatment: Add test compounds and incubate for the required duration.
-
Reagent Preparation: MTS is often supplied as a combined solution with an electron coupling agent (e.g., PES).[8][12] The reagent is typically ready to use.
-
MTS Addition: Add 10-20 µL of the MTS reagent directly to each well.[8][9][12]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[8][12][21]
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[8][9][21]
Experimental Workflow Visualization
The primary divergence in the workflow for these assays occurs after the incubation with the tetrazolium salt. The MTT assay requires additional steps for removing the medium and solubilizing the formazan crystals, whereas XTT and MTS assays allow for direct measurement.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. iscaconsortium.org [iscaconsortium.org]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 8. broadpharm.com [broadpharm.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. atcc.org [atcc.org]
- 11. zellbio.eu [zellbio.eu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. apexbt.com [apexbt.com]
- 15. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 20. atcc.org [atcc.org]
- 21. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide: Cross-Validation of Triphenylformazan (MTT) Assay Results with Flow Cytometry
In the realm of cellular and molecular biology, accurate assessment of cell viability and cytotoxicity is paramount for research and drug development. The Triphenylformazan (MTT) assay has long been a staple for these measurements due to its simplicity and high-throughput capabilities. However, as an indirect measure of metabolic activity, its results can sometimes be ambiguous. Flow cytometry, particularly with Annexin V and Propidium Iodide (PI) staining, offers a more direct and detailed analysis of cell death pathways. This guide provides an objective comparison of these two widely used methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay and in cross-validating their findings.
Principles of a Tale of Two Assays: Metabolism vs. Membrane Integrity
The fundamental difference between the MTT assay and flow cytometry for viability lies in what they measure. The MTT assay is a colorimetric assay that gauges the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The intensity of the purple color, measured by a spectrophotometer, is proportional to the number of metabolically active cells.
Flow cytometry with Annexin V and Propidium Iodide (PI) staining, on the other hand, directly assesses cell membrane integrity and the translocation of phosphatidylserine (B164497) (PS), a hallmark of early apoptosis. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and binds to apoptotic cells where PS has flipped to the outer leaflet of the plasma membrane. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Quantitative Data Comparison
Cross-validation of results from both assays is crucial for a comprehensive understanding of a compound's cytotoxic effect. Below is a summary of comparative data from studies evaluating the cytotoxicity of various compounds on different cell lines.
| Cell Line | Compound | Assay | IC50 Value (µM) | % Apoptosis/Necrosis (at a specific concentration) | Reference |
| Ovarian Cancer (A2780) | Cisplatin | MTT | 10.41 | Not Reported | |
| Ovarian Cancer (A2780) | Cisplatin | Flow Cytometry (Annexin V/PI) | Not Reported (IC25, IC50, IC75 used) | Dose-dependent increase in apoptosis/necrosis | |
| Ovarian Cancer (ACRP) | Cisplatin | MTT | 35.92 | Not Reported | |
| Ovarian Cancer (ACRP) | Cisplatin | Flow Cytometry (Annexin V/PI) | Not Reported (IC25, IC50, IC75 used) | Dose-dependent increase in apoptosis/necrosis | |
| Ovarian Cancer (OVCAR3) | Cisplatin | MTT | 43.52 | Not Reported | |
| Ovarian Cancer (OVCAR3) | Cisplatin | Flow Cytometry (Annexin V/PI) | Not Reported (IC25, IC50, IC75 used) | Dose-dependent increase in apoptosis/necrosis | |
| Human Breast Cancer (MCF-7) | Copper Complex 1 | MTT | 25.3 | ~50% total apoptotic cells | |
| Human Breast Cancer (MCF-7) | Copper Complex 1 | Flow Cytometry (Annexin V/PI) | Not Reported | ~50% total apoptotic cells (predominantly early apoptosis) | |
| Human Breast Cancer (MCF-7) | Copper Complex 2 | MTT | 19.7 | ~45% total apoptotic cells | |
| Human Breast Cancer (MCF-7) | Copper Complex 2 | Flow Cytometry (Annexin V/PI) | Not Reported | ~45% total apoptotic cells (predominantly early apoptosis) | |
| Glioblastoma (U87) | Doxylamine-SLNs | MTT | 450 | Not Reported | |
| Glioblastoma (U87) | Gemfibrozil-SLNs | MTT | 200 | Not Reported | |
| Glioblastoma (U87) | Drug-loaded SLNs | Flow Cytometry (Annexin V/PI) | Not Reported (IC50 used for treatment) | Increased apoptosis compared to free drugs |
Experimental Protocols
Detailed and consistent methodologies are critical for reproducible and comparable results.
This compound (MTT) Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Add the test compound at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Flow Cytometry Protocol for Apoptosis (Annexin V/PI Staining)
This protocol is a general guideline and may need adjustments based on the specific flow cytometer and reagents used.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound of interest as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Do not wash the cells after staining.
Visualizing the Methodologies
To better understand the principles and workflows, the following diagrams are provided.
Caption: Principle of the this compound (MTT) Assay.
Caption: Principle of Flow Cytometry with Annexin V/PI Staining.
Caption: Experimental Workflow for Cross-Validation.
Conclusion: A Synergistic Approach
Both the this compound assay and flow cytometry are powerful tools for assessing cell viability and cytotoxicity. The MTT assay offers a convenient and high-throughput method for screening, providing a general measure of a compound's effect on cell metabolism. However, its indirect nature can sometimes lead to misleading results if a compound affects metabolism without inducing cell death.
Flow cytometry with Annexin V and Propidium Iodide provides a more detailed and direct measure of cell death, allowing for the differentiation between apoptosis and necrosis. While more time-consuming and less suited for high-throughput screening, it offers invaluable mechanistic insights.
A Comparative Guide to Seed Viability Assessment: Triphenylformazan vs. Germination Tests
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of seed viability is a cornerstone of agricultural research, conservation, and the development of plant-derived therapeutic compounds. Two of the most widely employed methods for this purpose are the Triphenylformazan (TPF) production test, commonly known as the Tetrazolium (TTC) test, and the standard germination test. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction to Seed Viability Assessment
Seed viability is the measure of a seed's ability to germinate and produce a normal seedling under favorable conditions. This metric is critical for determining the quality of seed lots, predicting crop yields, and ensuring the success of reforestation and species conservation efforts. In the context of drug development, assessing the viability of seeds from medicinal plants is essential for sustainable sourcing and consistent quality of raw materials.
The TTC test is a biochemical assay that provides a rapid estimation of seed viability by observing the metabolic activity of the seed embryo. In contrast, the germination test is a direct and definitive measure of a seed's ability to produce a healthy seedling. Each method offers distinct advantages and disadvantages in terms of speed, accuracy, and the types of information they provide.
Experimental Protocols
Triphenyl Tetrazolium Chloride (TTC) Test for this compound (TPF) Production
The TTC test is based on the principle that living cells, through the action of dehydrogenase enzymes involved in respiration, will reduce the colorless 2,3,5-triphenyl tetrazolium chloride (TTC) to a stable, non-diffusible red compound called this compound (TPF). The presence and location of this red stain within the seed embryo are used to determine viability.
Materials:
-
Seeds to be tested
-
2,3,5-triphenyl tetrazolium chloride (TTC) solution (typically 0.1% to 1.0% w/v in distilled water or a buffer solution)
-
Distilled water
-
Scalpels or razor blades
-
Petri dishes or small beakers
-
Incubator
-
Stereomicroscope
Procedure:
-
Preconditioning: Seeds are typically imbibed in water for a period of 18 to 24 hours at a controlled temperature (e.g., 20°C) to activate enzymatic activity.
-
Seed Preparation: Following imbibition, the seeds are carefully cut longitudinally to expose the embryo. For some seed types, complete bisection is necessary, while for others, a partial cut is sufficient.
-
Staining: The prepared seeds are fully immersed in the TTC solution in a petri dish or beaker.
-
Incubation: The containers are placed in an incubator in the dark at a controlled temperature (e.g., 30-35°C) for a duration ranging from a few hours to 24 hours, depending on the seed species.
-
Evaluation: After incubation, the TTC solution is drained, and the seeds are rinsed with water. The staining pattern of the embryo is then examined under a stereomicroscope. Viable embryos will show a distinct red stain in critical areas such as the radicle and plumule. Non-viable or dead tissue will remain unstained. The intensity and location of the stain are used to classify seeds as viable, non-viable, or questionable.
Standard Germination Test
The standard germination test directly assesses the ability of a seed to develop into a normal seedling under controlled environmental conditions.
Materials:
-
Seeds to be tested
-
Germination substrate (e.g., filter paper, sand, or soil)
-
Petri dishes or germination trays
-
Germination chamber or incubator with controlled temperature and light
-
Distilled water
Procedure:
-
Sample Preparation: A representative sample of seeds (typically 100 to 400 seeds, divided into replicates) is taken from the seed lot.
-
Substrate Moistening: The chosen germination substrate is moistened with distilled water to the optimal level for the specific seed species.
-
Seed Placement: The seeds are evenly spaced on the moistened substrate to prevent overcrowding and the spread of fungal growth.
-
Incubation: The petri dishes or trays are placed in a germination chamber with controlled temperature, humidity, and light conditions that are optimal for the species being tested.
-
Evaluation: The seeds are monitored over a period of days to weeks. The number of seeds that have germinated to produce normal seedlings (with well-developed roots and shoots) is counted at regular intervals.
-
Calculation: The germination percentage is calculated as the total number of normal seedlings divided by the total number of seeds tested, multiplied by 100.
Data Presentation: A Comparative Analysis
The following table summarizes the results of various studies comparing the viability percentages obtained from the TTC test and standard germination tests for different plant species.
| Plant Species | TTC Test Viability (%) | Germination Test Viability (%) | Reference |
| Sweetgum (Liquidambar styraciflua) | 87.9 | 85.6 | [1] |
| Sycamore (Platanus occidentalis) | 87.4 | 90.0 | [1] |
| Green Ash (Fraxinus pennsylvanica) | 77.6 | 28.5 | [1] |
| Willow Oak (Quercus phellos) | 82.5 | 73.0 | [1] |
| Nuttall Oak (Quercus texana) | 86.6 | 85.8 | [1] |
| Cherrybark Oak (Quercus pagoda) | 75.8 | 70.8 | [1] |
| Triticale (x Triticosecale) - Lot 1 | 96 | 95 | [2] |
| Triticale (x Triticosecale) - Lot 2 | 94 | 92 | [2] |
| Triticale (x Triticosecale) - Lot 3 | 85 | 83 | [2] |
| Triticale (x Triticosecale) - Lot 4 | 82 | 80 | [2] |
Note: The correlation between the two tests can vary significantly depending on the species and the presence of seed dormancy. For species like Green Ash, the TTC test may overestimate viability due to dormant but metabolically active seeds that do not germinate under standard test conditions.[1]
Visualization of Methodologies
Biochemical Pathway of the TTC Test
Caption: Biochemical reduction of TTC to red formazan by dehydrogenase enzymes in viable seed tissue.
Experimental Workflow Comparison
Caption: Comparative workflow of the TTC test and the standard germination test for seed viability.
Conclusion
Both the this compound (TTC) test and the standard germination test are valuable tools for assessing seed viability. The choice between the two methods depends on the specific research objectives, the seed species , and the available resources.
-
The TTC test is a rapid and cost-effective method for estimating seed viability, making it ideal for large-scale screening and for species with long germination times or dormancy.[3] However, it is an indirect measure of viability and requires skilled interpretation of the staining patterns.
-
The standard germination test provides a direct and definitive measure of a seed's ability to produce a normal seedling. While it is the most accurate assessment of germination potential, it can be time-consuming and may not be suitable for dormant seeds without pre-treatments.
For a comprehensive understanding of seed lot quality, a combination of both tests is often recommended. The TTC test can provide a quick initial assessment, while the germination test can confirm the potential for seedling establishment. Researchers should carefully consider the characteristics of their seed samples and the specific information required to select the most appropriate viability assessment strategy.
References
Linearity and sensitivity of Triphenylformazan assays for cytotoxicity screening.
For researchers, scientists, and drug development professionals, selecting the appropriate cytotoxicity assay is a critical step in evaluating the potential of therapeutic compounds. This guide provides an objective comparison of the linearity and sensitivity of common formazan-based assays, supported by experimental data and detailed protocols.
Formazan-based assays are a cornerstone of in vitro cytotoxicity testing, relying on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan (B1609692) product. The intensity of the resulting color is directly proportional to the number of living, metabolically active cells. This principle is fundamental to several widely used assays, including the MTT, XTT, MTS, and WST-1 assays. While all these assays result in the formation of a formazan dye, they differ in their specific tetrazolium salts, the solubility of the formazan product, and consequently, their procedural steps and performance characteristics.
Comparative Performance of Formazan-Based Cytotoxicity Assays
The choice of a formazan-based assay often depends on a balance between sensitivity, linearity, and procedural simplicity. The following table summarizes key performance metrics for the most common assays. It is important to note that the linear range and sensitivity can be cell-type dependent and should be empirically determined for each experimental system.
| Assay | Tetrazolium Salt | Formazan Solubility | Wavelength (nm) | Linear Range (cells/well) | Key Advantages | Key Disadvantages |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Insoluble (requires solubilization) | 570 | 1,000 - 100,000 | Well-established, cost-effective | Requires a solubilization step, formazan crystals can be cytotoxic[1] |
| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Soluble | 450 - 500 | 1,000 - 100,000[2] | No solubilization step, higher sensitivity than MTT in some cases[3] | Requires an intermediate electron acceptor (e.g., PMS)[4] |
| WST-1 | 4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | Soluble | 420 - 480 | Varies by cell type | One-step procedure, higher sensitivity than MTT and XTT[5] | Can have higher background absorbance than MTT[5] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results. Below is a representative protocol for the Triphenylformazan (MTT) assay, along with protocols for the XTT and WST-1 assays for comparison.
MTT Assay Protocol
This protocol is a standard procedure for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
This protocol outlines the steps for the XTT assay, which produces a soluble formazan product.
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 450-500 nm.
WST-1 Assay Protocol
This protocol describes the one-step WST-1 assay.
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.
-
WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.[7][8]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C.[8]
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance between 420-480 nm.[7][8]
Visualizing the Assay Principle and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of tetrazolium reduction and the general workflow of a formazan-based cytotoxicity assay.
Cellular reduction of tetrazolium salts.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. zellbio.eu [zellbio.eu]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Triphenylformazan (TTC) Assay: A Comparative Analysis of Tetrazolium-Based Viability Assays
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is a cornerstone of in vitro studies. The Triphenylformazan (TTC) assay, a colorimetric method reliant on the metabolic activity of living cells, offers a valuable tool in this endeavor. This guide provides a comprehensive comparison of the TTC assay with other widely used tetrazolium-based assays—MTT, XTT, and WST-1—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Principles of Tetrazolium-Based Assays
At their core, these assays are based on the enzymatic reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. This conversion is primarily carried out by mitochondrial dehydrogenases and is dependent on the presence of cellular reductants like NADH and NADPH. The intensity of the color produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability.
Comparative Analysis of Performance
The choice of a cell viability assay often depends on factors such as sensitivity, ease of use, and the specific cell type being investigated. The following table summarizes the key performance characteristics of the TTC, MTT, XTT, and WST-1 assays.
| Feature | This compound (TTC) Assay | MTT Assay | XTT Assay | WST-1 Assay |
| Tetrazolium Salt | 2,3,5-Triphenyltetrazolium Chloride | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate |
| Formazan Product | Red, water-insoluble | Purple, water-insoluble | Orange, water-soluble | Orange, water-soluble |
| Solubilization Step | Required | Required | Not Required | Not Required |
| Absorbance Max (λmax) | ~485 nm[1][2] | ~570 nm[3][4] | ~450 - 500 nm[5] | ~440 nm[6] |
| Incubation Time | 1 - 24 hours (cell/tissue dependent) | 1 - 4 hours[4] | 2 - 4 hours[7] | 0.5 - 4 hours |
| Lower Detection Limit | Variable, often used for tissues | ~1,000 - 20,000 cells/well[8][9] | ~1,000 - 5,000 cells/well[8] | More sensitive than MTT and XTT[10] |
| Advantages | Cost-effective, useful for tissue viability | Well-established, widely used | No solubilization step, faster than MTT | High sensitivity, no solubilization step, fast |
| Disadvantages | Insoluble formazan, requires solubilization, less common for high-throughput screening of cultured cells | Insoluble formazan requires a solubilization step which can introduce errors, formazan crystals can be cytotoxic | Less sensitive than WST-1 | Can have higher background absorbance |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for performing the TTC, MTT, XTT, and WST-1 assays in a 96-well plate format with cultured mammalian cells.
This compound (TTC) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add the test compound to the wells and incubate for the desired period.
-
TTC Incubation: Prepare a 0.5% (w/v) solution of TTC in serum-free medium or PBS. Remove the culture medium from the wells and add 100 µL of the TTC solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the TTC solution. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol) to each well.
-
Absorbance Measurement: Shake the plate on a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at approximately 485 nm using a microplate reader.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add the test compound and incubate for the desired period.
-
MTT Incubation: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the culture medium and add 100 µL of the MTT solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or acidified isopropanol (B130326) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm.[3][4]
XTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add the test compound and incubate for the desired period.
-
XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions, typically by mixing the XTT solution and an activation reagent.
-
XTT Incubation: Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate gently. Measure the absorbance at 450-500 nm.[5]
WST-1 Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add the test compound and incubate for the desired period.
-
WST-1 Incubation: Add 10 µL of the WST-1 reagent to each well.
-
Incubate the plate for 0.5-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate gently. Measure the absorbance at approximately 440 nm.[6]
Visualization of Key Processes
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Is Your MTT Assay the Right Choice? [promega.jp]
- 10. Cell viability and proliferation measurement [takarabio.com]
A Guide to Inter-laboratory Comparison and Standardization of Triphenylformazan Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used Triphenylformazan (TPF)-based cell viability assays, emphasizing the critical need for protocol standardization to ensure inter-laboratory reproducibility. The objective data and detailed protocols presented herein are intended to assist researchers in selecting the appropriate assay for their needs and in establishing robust, standardized procedures within and between laboratories.
The reduction of tetrazolium salts to colored formazan (B1609692) compounds is a widely accepted method for assessing cell viability and metabolic activity. The most common of these salts, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is converted to an insoluble purple formazan by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. However, variations in protocols, reagents, and data analysis can lead to significant inter-laboratory variability, hindering the comparison and validation of results. This guide addresses these challenges by providing a framework for standardization.
Comparative Analysis of Tetrazolium-Based Assays
Several alternatives to the traditional MTT assay have been developed, each with distinct advantages and disadvantages. The primary difference lies in the solubility of the resulting formazan product, which impacts the procedural complexity.
| Assay | Tetrazolium Salt | Formazan Product | Key Characteristics | Advantages | Disadvantages |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Insoluble (purple) | Requires a solubilization step to dissolve formazan crystals.[1] | Cost-effective, widely established.[2] | Additional solubilization step can introduce errors; formazan crystals can be cytotoxic.[3] |
| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Soluble (orange) | Does not require solubilization; requires an intermediate electron acceptor.[4] | Simpler and faster than MTT; higher sensitivity in some cases. | Reagent stability can be a concern; potential for interference from colored compounds.[2] |
| MTS | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | Soluble (purple) | Does not require solubilization; used with an electron coupling reagent (e.g., PES).[5] | "Add-and-read" format is convenient for high-throughput screening.[1] | More expensive than MTT. |
| WST-1 | 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | Soluble (orange) | Does not require solubilization; stable reagent. | High sensitivity and broad linear range.[4] | Can be more expensive than MTT. |
Factors Influencing Inter-laboratory Variability
Numerous factors can contribute to discrepancies in TPF assay results between different laboratories. Understanding and controlling these variables is paramount for achieving standardization.
| Parameter | Source of Variability | Recommendations for Standardization |
| Cell Number | Non-linear relationship between cell number and absorbance at high cell densities.[6] | Perform cell titration experiments to determine the optimal seeding density for each cell line to ensure a linear response.[7] |
| MTT Concentration & Incubation Time | Can vary between cell lines and affect metabolic activity.[8] | Optimize MTT concentration (typically 0.2-0.5 mg/mL) and incubation time (1-4 hours) for each specific cell line and experimental condition.[5] |
| Formazan Solubilization (MTT assay) | Incomplete dissolution of formazan crystals leads to inaccurate readings. Different solvents can yield different absorbance spectra.[9] | Use a consistent and effective solvent (e.g., DMSO, acidified isopropanol) and ensure complete solubilization by shaking.[8] |
| Culture Medium Components | Glucose concentration directly impacts MTT reduction. Phenol (B47542) red can interfere with absorbance readings.[8] | Maintain consistent media formulations, particularly glucose levels. Use phenol red-free medium for the assay if possible. |
| Test Compound Interference | Reducing agents and compounds that affect cellular metabolism can directly reduce tetrazolium salts or alter enzyme activity.[3] | Include appropriate controls, such as test compounds in cell-free medium, to assess direct chemical reduction of the tetrazolium salt. |
| Instrumentation | Differences in plate readers and filter sets can lead to variations in absorbance measurements. | Standardize wavelength settings for absorbance reading (e.g., ~570 nm for MTT, ~450 nm for XTT and WST-1) and use a reference wavelength to subtract background.[1] |
An interlaboratory comparison study on a WST-8 assay highlighted that even with standardized protocols, some variability between laboratories can persist, emphasizing the importance of robust standard operating procedures (SOPs) and control measures.[10]
Standardized Experimental Protocols
The following protocols are provided as a foundation for establishing standardized procedures. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Standardized MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat cells with the test compound for the desired duration. Include vehicle-treated and untreated controls.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the culture medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solvent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.
-
Absorbance Measurement: Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Standardized XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT solution and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2, protected from light.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
Visualizing the Cellular Mechanisms and Workflow
To further clarify the processes involved in this compound assays, the following diagrams illustrate the key signaling pathway and a standardized experimental workflow.
Cellular Reduction of Tetrazolium Salts
The reduction of tetrazolium salts like MTT is a complex process primarily driven by cellular metabolism. While mitochondrial dehydrogenases, particularly at Complex I of the electron transport chain, play a significant role, other cellular compartments and enzymes are also involved.[3][11] NAD(P)H, a product of glycolysis and other metabolic pathways, is a key electron donor for this reduction.[8]
Caption: Cellular pathways involved in the reduction of tetrazolium salts to formazan.
Standardized TPF Assay Workflow
A standardized workflow is essential for minimizing variability and ensuring consistent results. The following diagram outlines the key steps for a typical TPF-based cell viability assay.
Caption: A generalized experimental workflow for this compound-based cell viability assays.
By adopting standardized protocols and being mindful of the critical parameters that can influence results, the scientific community can enhance the reproducibility and reliability of this compound-based assays, leading to more robust and comparable data in drug discovery and biomedical research.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 4. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Use of the tetrazolium assay in measuring the response of human tumor cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Triphenylformazan
For laboratory professionals engaged in research and development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Triphenylformazan, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face-shield may be required in situations with a higher risk of splashing.[2][3] |
| Skin Protection | Chemical-impermeable gloves and protective clothing. | Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[4] Fire/flame resistant and impervious clothing should be worn.[1] Protective boots may be necessary depending on the situation.[2][3] |
| Respiratory Protection | Dust respirator or a full-face respirator. | A dust mask (e.g., N95 type in the US) is recommended.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a fume hood or with a local exhaust system.[2][7]
-
Avoid all personal contact, including inhalation of dust.[4]
-
Use non-sparking tools and prevent the build-up of electrostatic discharge.[1]
Storage:
-
Keep the container tightly closed and sealed when not in use.[1][2][6][7]
-
Store away from incompatible materials such as oxidizing agents.[2][4]
-
The product is noted to be air-sensitive and light-sensitive, and storage under an inert gas like Argon is recommended.[2][7]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | First-Aid Measures | Fire-Fighting Measures | Accidental Release Measures |
| Contact | Skin: Remove contaminated clothing immediately and flush skin with plenty of soap and water for at least 15 minutes.[6] Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing.[2] Inhalation: Move the victim to fresh air.[1][2] Ingestion: Rinse mouth with water and get medical help.[1] | Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[2] Protective Actions: Wear a self-contained breathing apparatus and full protective gear.[1][6] Fire-extinguishing work should be done from the windward side.[2] | Personal Precautions: Use personal protective equipment and avoid dust formation.[1][2] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1] Containment and Cleaning: Sweep up the spilled material into a suitable, airtight, and labeled container for disposal, avoiding dust dispersion.[2][4] Prevent the product from entering drains.[2][3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Treatment: Disposal of unused product should be undertaken by qualified personnel.[3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2]
-
Regulatory Compliance: Observe all federal, state, and local environmental regulations when disposing of the substance.[2][3]
-
Container Disposal: Dispose of the container as unused product.[3]
-
Environmental Precautions: Do not let the chemical enter drains, waterways, or the soil, as it is very toxic to aquatic life.[1][3][8]
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1,3,5-Triphenyltetrazolium formazan = 90 UV 531-52-2 [sigmaaldrich.com]
- 6. 1,3,5-Triphenylformazan(531-52-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound | C19H16N4 | CID 5464164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
